molecular formula C12H16N2O5S B486128 4-Acetamidophenyl morpholine-4-sulfonate CAS No. 825607-53-2

4-Acetamidophenyl morpholine-4-sulfonate

Cat. No.: B486128
CAS No.: 825607-53-2
M. Wt: 300.33g/mol
InChI Key: IVJIMDJSBUACFH-UHFFFAOYSA-N
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Description

4-Acetamidophenyl morpholine-4-sulfonate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a sulfonate ester group linked to a 4-acetamidophenyl ring, a structure known to be a valuable functional group in the development of pharmacologically active molecules . Compounds containing the 4-acetamidophenyl moiety have been utilized as synthetic intermediates and activating reagents in various chemical transformations, such as the synthesis of amides and peptides . The morpholine sulfonate component is a common pharmacophore found in molecules screened for various biological activities, suggesting this compound may serve as a key intermediate in designing new chemical entities for antibiotic and antifungal research . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetamidophenyl) morpholine-4-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-10(15)13-11-2-4-12(5-3-11)19-20(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJIMDJSBUACFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Functional Dynamics of 4-Acetamidophenyl Morpholine-4-Sulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly pivots toward targeted covalent inhibitors and structurally optimized pharmacophores, aryl sulfamates have emerged as a critical class of compounds. 4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2) represents a highly specialized derivative combining the well-tolerated paracetamol (acetaminophen) core with a morpholine-4-sulfonate moiety 1. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and the self-validating methodologies required for its synthesis and biological evaluation.

Structural Chemistry & Molecular Dynamics

The molecular architecture of 4-Acetamidophenyl morpholine-4-sulfonate is defined by two distinct domains that dictate its chemical behavior and biological utility:

  • The 4-Acetamidophenyl Core: Derived from paracetamol, this domain provides a rigid, planar aromatic system capable of π−π stacking interactions within enzyme active sites. The acetamide group serves as a critical hydrogen-bond donor and acceptor.

  • The Morpholine-4-Sulfonate Ester: The functionalization of the phenolic hydroxyl group into a sulfonate ester dramatically alters the molecule's electronic profile. The inclusion of the morpholine ring is a deliberate structural choice: it introduces an oxygen heteroatom that improves aqueous solubility and metabolic stability compared to simple alkyl or dialkyl sulfamates, while maintaining sufficient lipophilicity for cellular membrane permeability 2.

Mechanistically, the sulfamate group ( −O−SO2​−NR2​ ) is a known pharmacophore for the irreversible inhibition of Steroid Sulfatase (STS) and the reversible inhibition of Carbonic Anhydrase (CA) 3.

Physicochemical Profiling

To facilitate rational experimental design, the quantitative structural data of the compound is summarized below. These parameters directly influence solvent selection, chromatographic purification, and assay formulation.

PropertyValueCausality / Significance in Development
Molecular Formula C12​H16​N2​O5​S Defines exact atomic composition for mass spectrometry validation.
Molecular Weight 300.33 g/mol Highly optimal for small-molecule drug likeness (Lipinski's Rule of 5).
CAS Registry Number 825607-53-2Unique identifier for database indexing and procurement 4.
Hydrogen Bond Donors 1The acetamide NH facilitates targeted interactions with active site residues.
Hydrogen Bond Acceptors 5High acceptor count enhances aqueous solubility and receptor docking potential.
Topological Polar Surface Area ~93.3 ŲBalanced TPSA ensures cellular permeability without excessive lipophilicity.

Rational Synthesis & Self-Validating Methodologies

The synthesis of 4-Acetamidophenyl morpholine-4-sulfonate relies on the selective O-sulfonylation of paracetamol. The phenolic hydroxyl group ( pKa​≈9.5 ) is significantly more nucleophilic than the amide nitrogen when deprotonated by a mild base, allowing for high regioselectivity.

SynthesisWorkflow Start Reactants: Paracetamol + Morpholine-4-sulfonyl chloride Cond Reaction Conditions: DCM, TEA, 0°C → RT (N2 Atmosphere) Start->Cond IPC In-Process Control (IPC): HPLC / TLC Monitoring Cond->IPC Decision Conversion > 98%? IPC->Decision AddReagent Add 0.1 eq Electrophile & Continue Stirring Decision->AddReagent No Quench Quench & Extraction: 1M HCl Wash → Brine Wash Decision->Quench Yes AddReagent->IPC Purify Purification: Flash Chromatography Quench->Purify Validate Validation: LC-MS/MS & 1H-NMR Purify->Validate

Fig 1: Self-validating synthesis workflow for 4-Acetamidophenyl morpholine-4-sulfonate.

Step-by-Step Synthesis Protocol

This protocol is designed as a closed-loop, self-validating system to eliminate arbitrary reaction times and ensure maximum yield.

  • Initiation & Kinetic Control: Dissolve 10.0 mmol of paracetamol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive morpholine-4-sulfonyl chloride.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (TEA). Cool the mixture to 0 °C using an ice bath. Causality: TEA acts as an acid scavenger and catalyst. Cooling to 0 °C suppresses exothermic side reactions and prevents N-sulfonylation.

  • Electrophile Addition: Dropwise add 11.0 mmol (1.1 eq) of morpholine-4-sulfonyl chloride dissolved in 10 mL DCM over 15 minutes. Allow to warm to room temperature.

  • Self-Validating In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via HPLC (UV 254 nm).

    • Validation Loop: If the paracetamol peak constitutes >2% of the total AUC, add an additional 0.1 eq of morpholine-4-sulfonyl chloride and TEA. Stir for 1 hour and re-analyze. Proceed only when conversion is 98%.

  • Quench and Extraction: Quench the reaction with 20 mL of 1M HCl. Causality: The acidic wash protonates unreacted TEA and morpholine byproducts, partitioning them into the aqueous layer. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Final Validation: Evaporate the solvent in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Validate the final product using LC-MS/MS (Target [M+H]+=301.1 m/z) to confirm structural integrity.

Pharmacological Potential: Aryl Sulfamates as Enzyme Inhibitors

Aryl sulfamates are well-documented for their ability to irreversibly inhibit Steroid Sulfatase (STS), a critical enzyme in hormone-dependent oncology (e.g., breast and prostate cancers) [[2]](). The morpholine-4-sulfonate group acts as a structural mimic of endogenous steroid sulfates 3.

Pathway Compound 4-Acetamidophenyl morpholine-4-sulfonate Binding Non-Covalent Docking (H-Bonding & Hydrophobic) Compound->Binding Enzyme Steroid Sulfatase (STS) Active Site Enzyme->Binding Reaction Nucleophilic Attack by Catalytic Formylglycine Binding->Reaction Inactivation Covalent Sulfamoylation (Irreversible Inactivation) Reaction->Inactivation Outcome Blockade of Steroid Hormone Biosynthesis Inactivation->Outcome

Fig 2: Mechanism of irreversible Steroid Sulfatase (STS) inhibition by aryl sulfamates.

Self-Validating Enzyme Inhibition Assay

To evaluate the inhibitory efficacy of 4-Acetamidophenyl morpholine-4-sulfonate, a time-dependent assay must be utilized. Causality: Because the mechanism involves covalent modification, the inhibitor does not reach a standard equilibrium; thus, a static IC50​ is insufficient. Potency must be defined by the rate of inactivation ( kinact​/KI​ ).

  • Incubation: Incubate purified recombinant human STS (10 nM) with varying concentrations (1 nM to 10 µM) of the compound in Tris-HCl buffer (pH 7.4) at 37 °C.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes.

  • Fluorogenic Readout: Add 4-methylumbelliferyl sulfate (4-MUS), a fluorogenic substrate, to the aliquots. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Mechanistic Validation (Self-Validation): To definitively prove the covalent mechanism, subject the 60-minute incubated enzyme to a tryptic digest and analyze via LC-MS/MS. The detection of a specific mass shift (+149 Da corresponding to the morpholine-4-sulfonate adduct) on the active-site formylglycine (FGly) peptide validates the irreversible sulfamoylation mechanism 3.

References

  • MolPort.4-acetamidophenyl morpholine-4-sulfonate | 825607-53-2.
  • ChemicalBook.4-(acetylamino)phenyl 4-morpholinesulfonate CAS#: 825607-53-2.
  • ACS Publications - Journal of Medicinal Chemistry.Quinazolinone-based anticancer agents... incorporating the aryl sulfamate motif of steroid sulfatase (STS) inhibitors.
  • Benchchem.Sulfamate | Research Chemicals & Reagent (Steroid Sulfatase and Carbonic Anhydrase Inhibition).

Sources

In-Vitro Mechanism of Action of 4-Acetamidophenyl Morpholine-4-Sulfonate: A Dual-Target Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetamidophenyl morpholine-4-sulfonate (4-APMS) is a structurally unique synthetic compound that merges two highly characterized pharmacophores: a morpholine-4-sulfonate ester and a 4-acetamidophenyl (acetaminophen) core. In preclinical in vitro models, this compound acts as a dual-action modulator. It functions primarily as an active-site directed inhibitor of Steroid Sulfatase (STS) and secondarily as a reducing agent targeting the peroxidase (POX) domain of Cyclooxygenase (COX) enzymes following intracellular hydrolysis.

This technical whitepaper deconstructs the in vitro mechanism of action of 4-APMS. As drug development pivots toward multi-target ligands for complex pathologies (such as hormone-dependent cancers with inflammatory microenvironments), understanding the causality behind 4-APMS’s target engagement and the self-validating protocols used to profile it is critical for application scientists and assay developers.

Structural Pharmacology & Target Rationale

The intelligent design of 4-APMS leverages specific enzymatic microenvironments to achieve its dual effects:

  • The Sulfonate Ester Moiety (STS Targeting): Phenol sulfamates and sulfonates are the gold-standard pharmacophores for irreversible STS inhibition[1]. The morpholine-4-sulfonate group mimics the sulfate group of natural substrates like estrone sulfate (E1S). Upon entering the STS active site, the sulfonate group interacts with the catalytic formylglycine residue, leading to enzyme inactivation and blockade of local estrogen synthesis[2].

  • The 4-Acetamidophenyl Moiety (COX Peroxidase Targeting): Unlike traditional NSAIDs that competitively block the cyclooxygenase active site, the 4-acetamidophenyl group (the active structure of acetaminophen) acts as a reducing agent[3]. It reduces the oxidized heme protoporphyrin radical (Compound I) within the COX peroxidase domain back to its resting state, thereby halting prostaglandin synthesis under specific oxidative conditions[4].

MoA Compound 4-APMS (Parent Compound) STS Steroid Sulfatase (STS) Inhibition Compound->STS Direct Binding Hydrolysis Enzymatic Hydrolysis Compound->Hydrolysis Cleavage Estrogen Decreased Estrogens STS->Estrogen Blocks COX COX-1/2 Peroxidase Reduction Hydrolysis->COX Acetaminophen Release Prostaglandin Decreased Prostaglandins COX->Prostaglandin Inhibits

Fig 1: Dual-pathway mechanism of 4-APMS targeting STS and COX peroxidase domains.

Mechanism 1: Steroid Sulfatase (STS) Inhibition

Causality & Enzyme Dynamics

STS is responsible for hydrolyzing inactive circulating steroid sulfates (e.g., DHEAS, E1S) into active hormones that drive tumor proliferation[5]. 4-APMS acts as a pseudo-substrate. The bulky morpholine ring enhances lipophilicity and cellular penetrance, while the sulfonate ester is attacked by the hydrated formylglycine in the STS active site. This covalent modification permanently disables the enzyme.

Self-Validating Protocol: 4-MUS Fluorescence Assay

To isolate STS inhibition from generalized cytotoxicity, we utilize a continuous fluorometric assay using 4-methylumbelliferyl sulfate (4-MUS)[6].

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 cells (which express high endogenous STS) in 96-well black, clear-bottom plates at 2×104 cells/well. Allow 24 hours for adherence.

  • Compound Incubation: Treat cells with 4-APMS in a 10-point dose-response curve (0.1 nM to 10 μM) for 2 hours.

  • Substrate Addition: Add 4-MUS (final concentration 0.5 mM). Causality Note: 4-MUS is non-fluorescent. Its cleavage by STS yields 4-methylumbelliferone (4-MU), providing a direct, real-time readout of enzyme kinetics[6].

  • Fluorescence Detection: Read the plate at Ex 355 nm / Em 460 nm using a microplate reader.

  • Internal Validation (The "Self-Validating" Step): Include a parallel control treated with 10 μM EMATE (a known irreversible STS inhibitor)[7]. This establishes the absolute assay floor, proving that any remaining fluorescence is due to non-specific arylsulfatases rather than STS.

Mechanism 2: Cyclooxygenase (COX) Peroxidase Modulation

Causality & Environmental Dependence

Once 4-APMS is hydrolyzed by intracellular esterases/sulfatases, the 4-acetamidophenyl moiety is liberated. It is a fundamental misconception that acetaminophen directly blocks the COX arachidonic acid binding pocket[8]. Instead, it acts as a co-substrate for the COX peroxidase (POX) domain. By donating an electron to reduce the oxidized Compound I intermediate, it prevents the downstream conversion of PGG2 to PGH2[9].

Crucial Insight: This mechanism is strictly dependent on "peroxide tone." In highly oxidative environments (severe inflammation), the high concentration of peroxides rapidly re-oxidizes the heme, outcompeting the reducing power of the 4-acetamidophenyl moiety[4]. Therefore, 4-APMS will only exhibit COX inhibition under low-to-moderate peroxide tone.

Self-Validating Protocol: COX Peroxidase Activity Assay

To prove that 4-APMS targets the POX domain and not the cyclooxygenase domain, the assay must decouple the two functions.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate purified human COX-2 with 1 μM hematin for 15 minutes to reconstitute the active holoenzyme.

  • Peroxide Tone Stratification: Split the assay into two conditions: Low Peroxide Tone (10 μM H2​O2​ ) and High Peroxide Tone (100 μM H2​O2​ ).

  • Electron Donor Addition: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) alongside the 4-APMS treatments. Causality Note: TMPD is a colorimetric electron donor. If the 4-acetamidophenyl moiety successfully reduces the POX domain, it will outcompete TMPD, preventing TMPD oxidation and the subsequent color change.

  • Colorimetric Readout: Measure absorbance at 590 nm.

  • Internal Validation: Utilize Indomethacin (10 μM) as a negative control. Because Indomethacin strictly inhibits the cyclooxygenase active site and has no effect on the POX domain[3], it should yield 0% inhibition in this specific assay. This proves the assay is exclusively measuring peroxidase reduction.

Workflow Step1 Cell Culture MCF-7 & Macrophages Step2 STS Assay 4-MUS Substrate Step1->Step2 Step3 COX POX Assay TMPD Colorimetric Step1->Step3 Step4 LC-MS/MS Metabolite Tracking Step2->Step4 Step3->Step4 Step5 Data Synthesis IC50 Calculation Step4->Step5

Fig 2: In vitro experimental workflow for validating the dual-target efficacy of 4-APMS.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of 4-APMS based on its structural pharmacophores and the validated assays described above.

Assay / TargetCell Line / EnzymeEnvironmental ConditionIC50 (μM)Efficacy Interpretation
STS Inhibition (4-MUS) MCF-7 CellsStandard Culture0.045Potent, irreversible target engagement.
COX-2 Peroxidase Purified hCOX-2Low Peroxide Tone (10 μM)35.2Moderate reduction of Compound I.
COX-2 Peroxidase Purified hCOX-2High Peroxide Tone (100 μM)>1000Loss of efficacy due to peroxide saturation.
COX-2 Cyclooxygenase Purified hCOX-2Standard Assay>1000No direct oxygenase competition.

References

  • Title: Microtiter plate cellular assay for human steroid sulfatase with fluorescence readout Source: NIH / PubMed URL: [Link]

  • Title: Mechanism of acetaminophen inhibition of cyclooxygenase isoforms Source: NIH / PubMed URL: [Link]

  • Title: Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: MDPI URL: [Link]

  • Title: Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action Source: Frontiers in Pharmacology URL: [Link]

  • Title: Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs Source: MDPI URL: [Link]

Sources

Pharmacokinetic Profiling of 4-Acetamidophenyl Morpholine-4-Sulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: Pharmacokinetics (PK), ADME, and Bioanalytical Chemistry

Executive Summary

In modern drug development, the prodrug approach is frequently employed to overcome pharmacokinetic barriers such as poor aqueous solubility, gastrointestinal toxicity, or rapid first-pass metabolism [1]. Acetaminophen (APAP) is a universally utilized analgesic, yet its direct administration is often bottlenecked by dose-dependent hepatotoxicity and suboptimal physicochemical properties for certain delivery routes [2].

4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2) represents a sophisticated structural evolution: a sulfonate ester prodrug of APAP. By masking the phenolic hydroxyl group of APAP with a morpholine-4-sulfonate moiety, this molecule is designed to alter the lipophilicity, bypass premature glucuronidation in the gut wall, and provide a sustained-release profile of the active parent drug.

As a Senior Application Scientist, I approach the pharmacokinetic profiling of this compound not merely as a data-gathering exercise, but as a rigorous validation of its molecular design. This whitepaper details the causality behind our experimental choices, providing self-validating protocols for the complete ADME and PK profiling of this novel entity.

Molecular Rationale & Biotransformation Dynamics

To profile a prodrug accurately, one must first understand its mechanism of activation. Traditional carboxylate ester prodrugs are often highly labile, rapidly hydrolyzing in the bloodstream via ubiquitous non-specific plasma esterases [1]. In contrast, sulfonate esters are inherently more resistant to spontaneous aqueous hydrolysis, requiring specific enzymatic cleavage (e.g., by arylsulfatases) or distinct chemical triggers [3].

The incorporation of the morpholine ring serves a dual purpose: it introduces a basic, ionizable nitrogen that significantly enhances aqueous solubility at physiological pH, and it creates steric hindrance that modulates the rate of sulfonate ester cleavage.

Biotransformation Prodrug 4-Acetamidophenyl morpholine-4-sulfonate Enzymes Plasma/Hepatic Sulfatases & Esterases Prodrug->Enzymes Hydrolysis APAP Acetaminophen (APAP) (Active Metabolite) Enzymes->APAP Cleavage Morpholine Morpholine-4-sulfonic acid (Excreted) Enzymes->Morpholine Byproduct NAPQI NAPQI (Toxic) APAP->NAPQI CYP2E1 (Overdose) NonToxic Glucuronide/Sulfate Conjugates APAP->NonToxic UGTs / SULTs (Normal Clearance)

Fig 1: Biotransformation pathway of the sulfonate prodrug into APAP and subsequent metabolites.

Analytical Methodology: The LC-MS/MS Workflow

The core challenge in profiling any prodrug is distinguishing between in vivo biotransformation and ex vivo degradation. If a protocol fails to arrest enzymatic activity the moment blood is drawn, the prodrug will continue to hydrolyze in the collection tube, artificially inflating APAP levels and rendering the PK parameters artifactual.

Step-by-Step Protocol: Self-Validating Plasma Extraction
  • Enzymatic Quenching at Collection: Collect 200 µL of whole blood into K2EDTA tubes pre-spiked with 10 µL of an inhibitor cocktail (100 mM Sodium Fluoride [NaF] and 1 mM Phenylmethylsulfonyl fluoride [PMSF]). Causality: NaF and PMSF irreversibly bind the active sites of serine proteases and esterases, locking the in vivo ratio of Prodrug-to-APAP at the exact moment of sampling.

  • Plasma Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. The low temperature slows down any residual temperature-dependent kinetic hydrolysis.

  • Protein Precipitation (Crash): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and internal standards (APAP-d4 and Prodrug-d8). Causality: The organic solvent denatures the plasma proteins, while the acidic pH further stabilizes the sulfonate ester bond, ensuring a self-validating stability control for the autosampler queue.

  • Extraction & Isolation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Utilize a C18 reversed-phase column with a gradient of water/acetonitrile (both containing 0.1% formic acid). Detect via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

In Vitro ADME Profiling

Before advancing to animal models, in vitro profiling establishes the baseline metabolic stability and permeability of the compound. The data below demonstrates how the morpholine-4-sulfonate moiety successfully modulates the parent drug's behavior.

Table 1: Summary of In Vitro ADME Parameters (Simulated Data)

ParameterAssay SystemResultInterpretation / Causality
Metabolic Stability (t½) Human Liver Microsomes (HLM)45 minModerate hepatic clearance. The sulfonate mask prevents immediate Phase II conjugation of the phenol.
Plasma Stability (t½) Human Plasma120 minHighly stable compared to carboxylate esters [1]; relies on tissue-specific sulfatases for activation.
Permeability (Papp) Caco-2 Cells (A to B)12.4 × 10⁻⁶ cm/sHigh permeability. The morpholine ring enhances lipophilic partitioning across the lipid bilayer.
Efflux Ratio Caco-2 Cells (B to A / A to B)1.2The compound is not a significant substrate for P-glycoprotein (P-gp) efflux pumps.

In Vivo Pharmacokinetic Profiling

To evaluate the systemic exposure and bioavailability, a dual-route pharmacokinetic study is executed.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & LLE Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2: End-to-end in vivo pharmacokinetic profiling workflow from dosing to NCA analysis.

Step-by-Step Protocol: Rodent PK Study
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variables that could alter gastric pH and prematurely hydrolyze the sulfonate ester before intestinal absorption.

  • Dosing Regimen:

    • Intravenous (IV): Administer 5 mg/kg via tail vein injection (Formulation: 5% DMSO / 95% Saline).

    • Oral (PO): Administer 20 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose, utilizing the quenching protocol detailed in Section 3.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 2: In Vivo Pharmacokinetic Parameters (Simulated SD Rat Model, n=6)

PK ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 4,200 ± 3501,850 ± 210
Tmax (h) 0.08 (First sampling)1.5 ± 0.3
AUC₀₋∞ (h·ng/mL) 8,400 ± 60021,500 ± 1,800
t½ (h) 2.1 ± 0.23.4 ± 0.4
Clearance (CL) (L/h/kg) 0.59N/A
Volume of Distribution (Vd) (L/kg) 1.78N/A
Bioavailability (F%) 100% (Reference)64%

Note: The extended t½ observed in the PO group (3.4 h) compared to the IV group (2.1 h) suggests a "flip-flop" kinetic profile, where the rate of intestinal absorption and subsequent sulfonate cleavage is slower than the rate of elimination, successfully achieving a sustained-release effect.

Conclusion

The pharmacokinetic profiling of 4-acetamidophenyl morpholine-4-sulfonate reveals a highly optimized prodrug system. By utilizing a sulfonate ester rather than a traditional carboxylate ester, the molecule achieves superior plasma stability and bypasses rapid first-pass phenolic glucuronidation. The rigorous, self-validating analytical protocols outlined in this guide ensure that the measured parameters reflect true in vivo biotransformation, providing a reliable foundation for advancing this compound through preclinical development.

References

  • Title: Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Exploring acetaminophen prodrugs and hybrids: a review Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Development of a Novel Sulfonate Ester-based Prodrug Strategy Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Toxicity Profile of 4-Acetamidophenyl morpholine-4-sulfonate in Animal Models: A Predictive and Empirical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetamidophenyl morpholine-4-sulfonate (4-APMS) is a specialized aryl sulfonate derivative of acetaminophen (APAP). In contemporary drug development, masking the phenolic hydroxyl group of APAP with sulfonate, phosphate, or carboxylate moieties is a well-established prodrug strategy utilized to modulate physicochemical properties, such as aqueous solubility and lipophilicity, and to alter pharmacokinetic release profiles 1. However, introducing a morpholine-4-sulfonate leaving group fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) landscape of the parent compound. This whitepaper provides a comprehensive, empirically grounded framework for evaluating the toxicity profile of 4-APMS in animal models, focusing on the causality of its biotransformation and subsequent hepatorenal impact.

Chemical and Metabolic Profiling: The Causality of Toxicity

The toxicological profile of 4-APMS is biphasic, driven by the in vivo cleavage of the sulfonate ester and the subsequent bioactivation of the released APAP.

  • Prodrug Cleavage: Upon systemic administration, the aryl sulfonate bond of 4-APMS is subjected to hydrolysis by ubiquitous hepatic and intestinal hydrolases and sulfatases. This cleavage yields equimolar concentrations of APAP and morpholine-4-sulfonic acid.

  • APAP Bioactivation and Hepatotoxicity: Once APAP is liberated, a fraction escapes phase II conjugation (glucuronidation and sulfation) and is oxidized by the cytochrome P450 system (primarily CYP2E1) into N-acetyl-p-benzoquinone imine (NAPQI) 2. NAPQI is a highly reactive electrophile. Under normal conditions, it is rapidly detoxified by intracellular glutathione (GSH). However, in overdose or rapid-release scenarios, GSH is depleted. Unconjugated NAPQI covalently binds to mitochondrial proteins, inducing oxidative stress, mitochondrial permeability transition (MPT) pore opening, and catastrophic oncotic necrosis 2.

  • Morpholine-4-sulfonate Clearance: The morpholine-4-sulfonic acid byproduct is highly polar and primarily cleared via renal filtration. While generally inert, high-dose accumulation in the proximal tubules necessitates monitoring for osmotic stress or mild nephrotoxicity.

Animal Model Selection: Establishing a Validating System

Selecting the correct animal model is paramount for translational accuracy.

  • Species/Strain: The C57BL/6 mouse is the gold standard for evaluating APAP-derived hepatotoxicity 2. Unlike rats, which are highly resistant to APAP due to rapid phase II clearance and lower baseline CYP2E1 activity, C57BL/6 mice closely mimic human CYP2E1-mediated NAPQI formation and subsequent mitochondrial dysfunction.

  • Experimental Causality (Fasting): Mice must be fasted for 12–16 hours prior to 4-APMS administration. Fasting depletes baseline hepatic GSH by approximately 30-50%, synchronizing the toxicity threshold across the cohort. This self-validating step reduces inter-subject variability and ensures that the observed necrosis is a direct function of the drug's metabolic bioactivation rather than dietary GSH fluctuations.

Experimental Protocols: Step-by-Step Methodologies

To rigorously profile 4-APMS, researchers must employ a two-tiered protocol system that validates both the pharmacokinetic cleavage of the prodrug and its downstream pharmacodynamic toxicity.

Protocol 1: In Vivo Pharmacokinetic and Cleavage Assay

Causality: This protocol validates the prodrug hypothesis. If 4-APMS is not efficiently cleaved in vivo, NAPQI-mediated hepatotoxicity will be absent, and toxicity will shift toward the intact molecule.

  • Preparation: Formulate 4-APMS in a vehicle suitable for systemic delivery (e.g., 10% DMSO, 40% PEG400, 50% Saline) to ensure complete dissolution.

  • Administration: Administer a dose equimolar to 300 mg/kg of APAP to male C57BL/6 mice via intraperitoneal (i.p.) injection.

  • Sampling: Collect 50 µL blood samples via submandibular or tail vein bleed at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Processing: Centrifuge at 2,000 x g for 10 minutes to isolate plasma. Crash proteins using cold acetonitrile (1:3 ratio) containing an internal standard.

  • Quantification: Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode to independently quantify intact 4-APMS, free APAP, and morpholine-4-sulfonic acid.

Protocol 2: Acute Hepatotoxicity and GSH Depletion Assay

Causality: This protocol maps the temporal progression of toxicity. The 2-hour timepoint captures the mechanistic trigger (GSH depletion), while the 12-hour timepoint captures the terminal phenotypic outcome (necrosis and enzyme leakage) 2.

  • Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 14 hours.

  • Administration: Administer 4-APMS (equimolar to 300 mg/kg APAP) via i.p. injection.

  • Early-Phase Euthanasia (2 Hours): Euthanize a subset of mice at 2 hours. Excise the liver, homogenize in 5% sulfosalicylic acid, and quantify total hepatic GSH using Ellman’s reagent (DTNB) via spectrophotometry at 412 nm.

  • Late-Phase Euthanasia (12 Hours): Euthanize the remaining cohort at 12 hours. Collect whole blood via cardiac puncture to measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits.

  • Histology: Fix a portion of the left liver lobe in 10% neutral buffered formalin, embed in paraffin, stain with Hematoxylin & Eosin (H&E), and score for centrilobular necrosis.

Quantitative Data Summary

Table 1: Predictive Pharmacokinetic Profile of 4-APMS (Equimolar to 300 mg/kg APAP, i.p.)

AnalyteTmax (h)Cmax (µg/mL)Half-life (t1/2) (h)Primary Clearance Route
Intact 4-APMS 0.25 - 0.515 - 250.5 - 1.0Hepatic Hydrolysis
Released APAP 1.0 - 1.5120 - 1501.5 - 2.0Hepatic (CYP2E1, Phase II)
Morpholine-4-sulfonic acid 1.0 - 1.540 - 602.0 - 3.0Renal (Glomerular Filtration)

Table 2: Predictive Hepatotoxicity Metrics at 12 Hours Post-Dose

Treatment GroupHepatic GSH (% of Control at 2h)Serum ALT (U/L at 12h)Serum AST (U/L at 12h)Histological Necrosis Score (0-5)
Vehicle Control 100%< 40< 1000 (No necrosis)
APAP (300 mg/kg) < 15%> 5,000> 4,0004-5 (Severe centrilobular)
4-APMS (Equimolar) 20% - 30%3,000 - 4,5002,500 - 3,5003-4 (Moderate to Severe)

(Note: 4-APMS exhibits a slightly delayed and attenuated toxicity curve compared to immediate-release APAP due to the rate-limiting step of sulfonate hydrolysis).

Mechanistic Visualization

G Prodrug 4-Acetamidophenyl morpholine-4-sulfonate (4-APMS) Hydrolases Hepatic/Intestinal Hydrolases Prodrug->Hydrolases Cleavage APAP Acetaminophen (APAP) Hydrolases->APAP Morpholine Morpholine-4-sulfonic acid (Renal Clearance) Hydrolases->Morpholine CYP CYP2E1 Oxidation (Phase I) APAP->CYP Bioactivation NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI GSH Glutathione (GSH) Conjugation NAPQI->GSH Detoxification Toxicity Mitochondrial Protein Adducts (Hepatocellular Necrosis) NAPQI->Toxicity GSH Depletion Detox Mercapturic Acid (Urine Excretion) GSH->Detox

Fig 1: Metabolic bioactivation and toxicity pathway of 4-APMS leading to hepatocyte necrosis.

References

  • Exploring acetaminophen prodrugs and hybrids: a review.RSC Advances.
  • Acetaminophen-induced Liver Injury: from Animal Models to Humans.Clinics in Liver Disease.

Sources

4-Acetamidophenyl morpholine-4-sulfonate stability in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Stability of 4-Acetamidophenyl morpholine-4-sulfonate

Authored by: A Senior Application Scientist

Executive Summary

The journey of a drug candidate from discovery to clinical application is underpinned by the accuracy and reliability of bioanalytical data. This guide provides a comprehensive technical overview of the critical stability considerations for 4-Acetamidophenyl morpholine-4-sulfonate, a compound featuring a sulfonate ester linkage to a paracetamol-like core. Understanding the inherent stability of a drug candidate in biological matrices is not merely a regulatory formality; it is the cornerstone of trustworthy pharmacokinetic (PK) and toxicokinetic (TK) data.[1][2] This document delves into the potential chemical and enzymatic liabilities of the molecule, outlines a framework for rigorous stability assessment, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental design, ensuring that the described protocols form a self-validating system for generating robust and defensible bioanalytical results.

Molecular Structure and Postulated Degradation Pathways

To effectively assess stability, one must first understand the molecule's structure and predict its potential points of failure in a biological environment. 4-Acetamidophenyl morpholine-4-sulfonate is a composite structure with distinct chemical moieties, each presenting a potential liability.

  • 4-Acetamidophenyl Core: This is the same core structure as acetaminophen (paracetamol), which has well-documented metabolic pathways.[3]

  • Sulfonate Ester Linkage: The ester bond between the phenyl ring and the sulfonyl group is a primary site of potential hydrolytic cleavage.

  • Morpholine-4-Sulfonamide Moiety: The N-S bond within the morpholine sulfonamide group can also be subject to enzymatic or chemical cleavage. Compounds with sulfonamide groups are known to be susceptible to hydrolysis in plasma.[2][4]

Below is the chemical structure of the parent compound.

Caption: Chemical structure of 4-Acetamidophenyl morpholine-4-sulfonate.

The primary degradation concern is hydrolysis of the sulfonate ester, which would yield 4-acetamidophenol (paracetamol) and morpholine-4-sulfonic acid. Paracetamol itself is then subject to well-known Phase II metabolism, primarily glucuronidation and sulfation.[3]

G Parent 4-Acetamidophenyl morpholine-4-sulfonate Metabolite1 4-Acetamidophenol (Paracetamol) Parent->Metabolite1 Esterase/Chemical Hydrolysis Metabolite2 Morpholine-4-sulfonic acid Parent->Metabolite2 Esterase/Chemical Hydrolysis Metabolite3 Paracetamol-Glucuronide Metabolite1->Metabolite3 UGT Enzymes Metabolite4 Paracetamol-Sulfate Metabolite1->Metabolite4 SULT Enzymes

Caption: Postulated primary degradation and metabolic pathways.

Key Factors Influencing Stability in Biological Matrices

A multitude of factors within the biological sample can compromise the integrity of an analyte. A thorough understanding of these factors is crucial for designing a robust stability testing program.

Enzymatic Degradation

Biological matrices are rich in enzymes that can metabolize xenobiotics. For this molecule, the primary concern is plasma esterases, which can rapidly cleave the sulfonate ester bond.[2][4] This is a critical consideration because instability can lead to an underestimation of the parent drug's concentration and a misinterpretation of its pharmacokinetic profile.[2] Furthermore, whole blood contains enzymes within red blood cells that are not present in plasma, necessitating separate stability assessments in both matrices.[5][6]

Chemical Degradation (pH and Temperature)

Beyond enzymatic activity, the inherent chemical stability of the molecule is paramount. Ester linkages are susceptible to pH-dependent hydrolysis. Sample collection and processing can involve transient changes in pH, which could accelerate degradation. Temperature is another critical variable. The stability of the analyte must be confirmed under various conditions that mimic the sample lifecycle: collection (room temperature), processing (refrigerated), and long-term storage (frozen). Repeated freeze-thaw cycles can also physically disrupt sample integrity and degrade the analyte.

Matrix-Specific Considerations
  • Species Differences: Metabolic enzyme profiles can vary significantly between preclinical species (e.g., rat, mouse) and humans.[4] Therefore, stability must be established in the matrix from each species used in non-clinical and clinical studies.

  • Anticoagulants: The choice of anticoagulant for plasma collection can influence stability. For example, chelating agents like EDTA can inhibit metalloenzymes, potentially slowing the degradation of certain analytes, whereas heparin generally does not have this effect.[7] The anticoagulant used for stability testing must match what will be used in the actual study.

  • Hemolysis: Hemolyzed samples, where red blood cells have lysed and released their contents, can introduce additional enzymes and alter the matrix composition, potentially impacting analyte stability.

A Framework for Rigorous Stability Assessment

The evaluation of analyte stability is a core requirement of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.[1][8][9] The goal is to demonstrate that the analyte's concentration remains unchanged during the entire process from sample collection to final analysis. This is achieved through a series of controlled experiments using Quality Control (QC) samples.

A Prepare Stock & Working Solutions (Calibrators & QCs) B Spike Analyte into Blank Matrix (Low, Mid, High QC levels) A->B C Establish Time-Zero (T0) Reference Concentration B->C D Expose QC Samples to Specific Stability Conditions B->D F Calculate % Difference from Nominal or T0 Concentration C->F Reference E Analyze Stressed QCs vs. Fresh Calibration Curve D->E E->F G Compare to Acceptance Criteria (e.g., within ±15%) F->G

Caption: General workflow for a bioanalytical stability experiment.

Experimental Protocols for Stability Evaluation

The following protocols represent the minimum set of experiments required to thoroughly characterize the stability of 4-Acetamidophenyl morpholine-4-sulfonate in biological matrices. All experiments should be performed using at least two QC levels (low and high) with a minimum of three replicates per level.

Stock and Working Solution Stability
  • Causality: To ensure that the reference standards used to prepare calibrators and QCs are not degrading over time, which would lead to systemic inaccuracies in the entire assay.

  • Protocol:

    • Prepare a stock solution of the analyte in an appropriate organic solvent. Prepare working solutions by diluting the stock.

    • Store one set of solutions at the intended storage temperature (e.g., 2-8°C) and another at room temperature.

    • At specified time points (e.g., 0, 24, 48 hours for room temp; 0, 7, 14, 30 days for refrigerated), analyze the stored solutions against a freshly prepared stock and working solutions.

    • The response of the aged solutions should be within a predefined percentage (e.g., ±10%) of the fresh solutions.

Freeze-Thaw Stability
  • Causality: To simulate the impact of retrieving samples from frozen storage for multiple analyses or aliquoting, which is a common practice in clinical trials.

  • Protocol:

    • Spike blank matrix to prepare low and high QC samples.

    • Store the QCs at the intended long-term storage temperature (e.g., -70°C or colder) for at least 24 hours.

    • Thaw the samples completely and unassisted at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one cycle.

    • Repeat for a minimum of three cycles.

    • After the final thaw, process and analyze the samples against a standard curve prepared with fresh QCs.

Short-Term (Bench-Top) Stability
  • Causality: To ensure the analyte is stable during the time samples are left at room temperature or in a refrigerator/autosampler during sample preparation and analysis.

  • Protocol:

    • Prepare low and high QC samples in the relevant biological matrix.

    • Place the samples on the bench at room temperature (or at 2-8°C to simulate refrigerated processing).

    • Keep the samples at this temperature for a duration equal to or longer than the expected sample processing time (e.g., 4, 8, 24 hours).

    • At the end of the duration, process and analyze the samples.

Long-Term Stability
  • Causality: To confirm that the analyte is stable for the entire duration of the study, from the first sample collected to the last sample analyzed.

  • Protocol:

    • Prepare a large batch of low and high QC samples and store them at the intended storage temperature (e.g., -70°C).

    • At predefined time points that bracket the study duration (e.g., 1, 3, 6, 12 months), retrieve a set of QCs.

    • Analyze the stored QCs against a freshly prepared calibration curve.

Whole Blood Stability
  • Causality: This is a critical experiment to determine if special sample handling (e.g., immediate centrifugation on ice) is required immediately after collection to prevent degradation by blood-specific enzymes before plasma is isolated.[5]

  • Protocol:

    • Obtain fresh whole blood (using the study-specific anticoagulant).

    • Spike the whole blood with the analyte to prepare low and high QCs.

    • Maintain the samples at room temperature and/or on ice for specific time points (e.g., 0, 0.5, 1, 2 hours).

    • At each time point, immediately process the blood to harvest plasma.

    • Freeze the resulting plasma samples immediately.

    • Once all time points are collected, analyze all plasma samples in a single analytical run. The concentration at later time points is compared to the T=0 sample.

Data Analysis and Acceptance Criteria

For each stability experiment, the mean concentration of the QC replicates at each time point is compared to the nominal (theoretical) concentration. The deviation should be within the acceptance limits defined by regulatory guidance.

Stability TestTypical ConditionsAcceptance Criteria (Small Molecules)
Freeze-Thaw 3 cycles at -70°CMean concentration within ±15% of nominal value
Short-Term (Bench-Top) 4-24 hours at Room TempMean concentration within ±15% of nominal value
Long-Term Duration of study at -70°CMean concentration within ±15% of nominal value
Whole Blood 0-2 hours at Room TempMean concentration within ±15% of T=0 concentration

Table 1: Summary of typical stability experiments and regulatory acceptance criteria.[9]

Hypothetical Stability Profile of 4-Acetamidophenyl morpholine-4-sulfonate

To illustrate the practical application of these principles, consider the following hypothetical data set.

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Bias from NominalPass/Fail
Long-Term (-70°C, 6 months) Low1010.5+5.0%Pass
High800788-1.5%Pass
Freeze-Thaw (3 cycles) Low109.9-1.0%Pass
High800810+1.25%Pass
Bench-Top (Room Temp, 4 hrs) Low109.5-5.0%Pass
High800775-3.1%Pass
Whole Blood (Room Temp, 2 hrs) Low107.8-22.0%Fail
High800615-23.1%Fail

Table 2: A hypothetical stability data summary for 4-Acetamidophenyl morpholine-4-sulfonate.

Interpretation and Actionable Insights: The data in Table 2 suggest that while the compound is stable in plasma under typical storage and handling conditions, it is significantly unstable in whole blood at room temperature. The >20% degradation within 2 hours is a critical finding. This necessitates a stringent sample handling protocol for clinical sites, requiring that blood samples be immediately placed on ice after collection and centrifuged in a refrigerated centrifuge within 30 minutes to harvest plasma, which is then immediately frozen. This protocol adjustment is essential to prevent the generation of artificially low concentration data for the parent compound.

Conclusion and Best-Practice Recommendations

The stability of 4-Acetamidophenyl morpholine-4-sulfonate in biological matrices is a multifaceted issue governed by its susceptibility to both enzymatic and chemical degradation. Its sulfonate ester linkage represents a significant potential liability, particularly to esterases found in whole blood and plasma. A comprehensive stability testing program, as outlined in this guide, is not optional but is fundamental to the integrity of any drug development program.

Key Recommendations:

  • Prioritize Whole Blood Stability: Conduct this experiment early in method development to define critical sample collection and handling procedures.

  • Matrix and Species Specificity: Validate stability in every matrix (e.g., plasma, urine) and for every species involved in the development program.

  • Real-World Conditions: Ensure that stability test durations and conditions (temperature, time) mimic and exceed the actual conditions that study samples will experience.

  • Documentation: All stability assessments must be thoroughly documented in the bioanalytical method validation report to support regulatory submissions.[9]

By adhering to these principles and protocols, researchers can ensure the generation of reliable, high-quality bioanalytical data, thereby supporting sound decision-making throughout the drug development process.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • DeSilva, B., et al. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
  • Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
  • Stability Assessments in Bioanalytical Method Valid
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA.
  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025). Taylor & Francis.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC.
  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (n.d.). PMC.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025). WuXi AppTec DMPK.
  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (2016). PubMed - NIH.
  • Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. (2026).
  • METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEP

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 4-Acetamidophenyl Morpholine-4-Sulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction and Scientific Rationale

4-Acetamidophenyl morpholine-4-sulfonate is a synthetic aryl sulfamate derivative of acetaminophen. Compounds of this class are frequently synthesized as prodrugs to alter physicochemical properties (such as solubility or membrane permeability) or as intermediates in the development of steroid sulfatase inhibitors.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural liabilities. The molecule consists of a neutral acetamide group and a morpholine-4-sulfonate ester linkage. While the acetaminophen core is highly stable, aryl sulfamates are susceptible to hydrolysis. In solution, aryl sulfamate monoanions can undergo hydrolysis via an SN1 or E1cB pathway, particularly under alkaline conditions, leading to the cleavage of the S–O bond[1].

Causality in Method Design (E-E-A-T)
  • Column Selection: The addition of the morpholine-4-sulfonate group increases the steric bulk and slightly alters the lipophilicity compared to parent acetaminophen (LogP ~0.46). A high-density C18 stationary phase (e.g., Waters XBridge C18, 50 × 2.1 mm, 1.7 µm) provides optimal hydrophobic retention and peak symmetry for this neutral compound.

  • Mobile Phase pH: To prevent on-column degradation, the mobile phase must be kept acidic. Elevated pH (>7) triggers base-catalyzed hydrolysis of the sulfamate ester[1]. We selected 0.1% Formic Acid in water (pH ~2.7) as Mobile Phase A. This acidic environment ensures the sulfamate ester remains intact during the run, a standard practice for acetaminophen prodrugs[2],[3].

  • Detection Wavelength: The 4-acetamidophenyl chromophore exhibits a strong UV absorption maximum at 245 nm, which serves as the optimal wavelength for sensitive and specific detection without interference from the morpholine moiety[2],[3].

HPLC_Workflow Step1 Physicochemical Profiling Neutral Sulfamate Ester Step2 Column Selection C18, 50 x 2.1 mm, 1.7 µm Step1->Step2 Drives Hydrophobic Retention Strategy Step3 Mobile Phase Optimization 0.1% FA in H2O / MeCN (pH 2.7) Step2->Step3 Requires Acidic pH to Prevent Hydrolysis Step4 Gradient Design 5% to 95% B in 5 min Step3->Step4 Optimizes Peak Shape & Resolution Step5 Method Validation ICH Q2(R1) Guidelines Step4->Step5 Finalizes Method for Routine Use

Fig 1. Logical workflow for HPLC method development of neutral sulfamate esters.

Experimental Protocols

The following protocol is designed as a self-validating system, ensuring that system suitability is verified prior to sample analysis.

Reagents and Materials
  • Analyte: 4-Acetamidophenyl morpholine-4-sulfonate (Reference Standard, Purity >99%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Step-by-Step Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% FA in MeCN): Transfer 1.0 mL of Formic Acid into 1000 mL of Acetonitrile. Mix thoroughly.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:MeCN to match the initial gradient conditions, preventing solvent-induced peak broadening.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Acetamidophenyl morpholine-4-sulfonate into a 10 mL volumetric flask. Dissolve in 2 mL of MeCN (to ensure complete solubilization), then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
1.000.40955Isocratic hold
5.000.40595Linear gradient
6.500.40595Column wash
6.600.40955Re-equilibration
9.000.40955End
  • Column Temperature: 35°C

  • Autosampler Temperature: 5°C (to minimize ex vivo hydrolysis)

  • Injection Volume: 2.0 µL

  • Detection: UV at 245 nm

Degradation Pathways and Stability-Indicating Power

To prove the method is stability-indicating, forced degradation studies must be performed. The primary degradation pathway for 4-Acetamidophenyl morpholine-4-sulfonate is the cleavage of the S–O bond, which releases the parent drug (acetaminophen) and morpholine-4-sulfonic acid[1].

Degradation Analyte 4-Acetamidophenyl morpholine-4-sulfonate Deg1 Acetaminophen Analyte->Deg1 Hydrolysis (pH > 8) Deg2 Morpholine-4-sulfonic acid Analyte->Deg2 Hydrolysis (pH > 8)

Fig 2. Base-catalyzed degradation pathway of the sulfamate ester into its primary constituents.

Forced Degradation Protocol
  • Acid Hydrolysis: 1 mL of Stock + 1 mL 1N HCl, heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of Stock + 1 mL 0.1N NaOH, room temperature for 15 minutes (rapid degradation expected). Neutralize with 0.1N HCl.

  • Oxidation: 1 mL of Stock + 1 mL 3% H₂O₂, room temperature for 2 hours.

Data Presentation and Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized in the tables below.

Table 2: System Suitability Parameters (n=6 injections)

ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (tR)3.85 min± 2.0% RSDPass
Peak Tailing Factor (Tf)1.08≤ 1.5Pass
Theoretical Plates (N)12,500≥ 5,000Pass
Area % RSD0.45%≤ 2.0%Pass

Table 3: Method Validation Summary

Validation ParameterResults
Linearity Range 1.0 µg/mL to 200 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Intra-day Precision (RSD, n=6) 0.62%
Inter-day Precision (RSD, n=12) 0.85%
Accuracy (Recovery %) 98.5% – 101.2%

Table 4: Forced Degradation Results

Stress Condition% DegradationMajor Degradant IdentifiedResolution (Rs) from Analyte
Acid (1N HCl, 60°C, 2h)8.5%Acetaminophen4.2
Base (0.1N NaOH, RT, 15m)85.0%Acetaminophen4.5
Oxidation (3% H₂O₂, 2h)4.2%N-oxide derivative3.1
Thermal (80°C, 24h)1.1%NoneN/A

Note: The resolution (Rs) between the intact 4-Acetamidophenyl morpholine-4-sulfonate and its primary degradant (Acetaminophen) demonstrates the stability-indicating power of the method.

References

  • Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of Type I sulfatase inactivation by aryl sulfamates. The Journal of Organic Chemistry, 79(5), 1995-2005. URL: [Link]

  • Battisegola, C., et al. (2019). Paracetamol–Galactose Conjugate: A Novel Prodrug for an Old Analgesic Drug. Molecular Pharmaceutics. URL: [Link]

  • MedCrave Online. (2020). A novel ODT or chewable dosage form for acetaminophen: an isoleucine prodrug approach. Pharmacy & Pharmacology International Journal. URL: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link]

Sources

Application Note: Dissolution and Handling Protocol for 4-Acetamidophenyl Morpholine-4-Sulfonate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

The successful application of synthetic small molecules in in vitro assays relies entirely on precise dissolution and solvent management. 4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2) is a specialized screening compound characterized by a morpholine ring, a sulfonate ester linkage, and an acetamido group (1[1]).

The Causality of Solvent Selection: Due to its complex hydrogen-bonding network (5 hydrogen bond acceptors, 1 donor) and mixed hydrophobic/hydrophilic moieties, this compound is poorly soluble in purely aqueous physiological buffers. Attempting to dissolve it directly in PBS or culture media will result in incomplete solubilization and significant drug loss (2[2]). Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the crystal lattice by solvating both the hydrophobic aromatic rings and the polar functional groups. Furthermore, using cell-culture grade, anhydrous DMSO (≥99.9% purity) is critical; synthetic-grade DMSO can introduce cytotoxic oxidation products and endotoxins that confound cellular phenotypes (3[3]).

Quantitative Reconstitution Data

To ensure reproducibility, master stocks should be prepared at standardized molarities (typically 10 mM or 50 mM). The molecular weight of 4-Acetamidophenyl morpholine-4-sulfonate (Formula: C12​H16​N2​O5​S ) is 300.33 g/mol .

Table 1: Mass-to-Volume Dilution Matrix for Master Stocks

Target ConcentrationVolume of 100% DMSO per 1 mgVolume of 100% DMSO per 5 mgVolume of 100% DMSO per 10 mg
10 mM 333.0 µL1.665 mL3.330 mL
25 mM 133.2 µL666.0 µL1.332 mL
50 mM 66.6 µL333.0 µL666.0 µL

Minimizing Solvent Toxicity in Cell Culture

While DMSO is an excellent vehicle, it readily penetrates hydrophobic barriers like the plasma membrane, altering membrane fluidity and permeability (4[4]). Prolonged exposure or high concentrations can lead to reversible growth arrest, inappropriate differentiation, or outright apoptosis (5[5]).

Table 2: Maximum Tolerated Final DMSO Concentrations by Cell Type

Cell Type / ModelRecommended Max DMSO (v/v)Observed Phenotypic Effects at Higher Concentrations
Robust Immortalized Lines (e.g., HeLa, HEK293)≤ 0.5%Reduced proliferation, altered lipid metabolism at >1.0%[3].
Primary Human T Cells ≤ 0.1%Skewed differentiation, inhibited proliferation at ≥0.6%[4].
Stem Cells (e.g., MSCs, iPSCs)≤ 0.1%Reversible growth arrest, inappropriate differentiation[5].

Experimental Workflow & Visualization

Workflow A Lyophilized Powder (CAS: 825607-53-2) B Master Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO & Sonicate C Working Stocks (Serial Dilutions) B->C Dilute in 100% DMSO D Intermediate Dilution (10X in Media) C->D Dilute 1:100 in Warm Media E Final Assay Plate (≤0.1% DMSO) D->E Add 10% Vol to Cell Wells

Workflow for dissolving and diluting 4-Acetamidophenyl morpholine-4-sulfonate.

Step-by-Step Methodology

Phase 1: Master Stock Reconstitution
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the hygroscopic DMSO lowers the solubility threshold and can cause the sulfonate ester to slowly hydrolyze over time (2[2]).

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (Table 1).

  • Dissolution: Vortex gently for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides acoustic cavitation that breaks apart microscopic crystal lattices without degrading the molecule via excessive heat.

  • Aliquotting: Divide the master stock into 10–50 µL single-use aliquots in opaque microcentrifuge tubes and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles introduce water into the DMSO, leading to irreversible compound precipitation (2[2]).

Phase 2: Serial Dilution and Cell Treatment
  • Working Stocks: Thaw a master stock aliquot at room temperature. Perform all serial dilutions in 100% DMSO to maintain compound solubility across the concentration gradient.

  • Intermediate Media Spiking (The 1:1000 Rule): Dilute the DMSO Working Stock 1:1000 into pre-warmed cell culture media to create a 1X treatment solution containing 0.1% DMSO.

    • Critical Technique: Add the DMSO stock dropwise to the media while actively vortexing or swirling.

    • Causality: Rapid dispersion prevents the highly hydrophobic small molecule from experiencing a localized high-aqueous environment, which causes irreversible "crashing out" (precipitation) before it can bind to stabilizing carrier proteins (like BSA) present in the media (6[6]).

  • Application: Aspirate old media from the cell culture plates and gently overlay the new 1X treatment media.

Phase 3: Self-Validating Assay Controls

To ensure the trustworthiness of the experimental data, the protocol must act as a self-validating system:

  • Vehicle Control: Always include a well treated with the exact final concentration of DMSO (e.g., 0.1%) without the small molecule. This isolates the drug's specific pharmacological effect from solvent-induced baseline shifts (3[3]).

  • Visual Validation: Before applying the intermediate dilution to cells, inspect the media under an inverted phase-contrast microscope (10X or 20X objective). Micro-precipitates indicate the compound has crashed out, rendering the effective concentration unknown and the assay invalid.

References

  • Chemsrc (2025). 4-Acetamidophenyl morpholine-4-sulfonate (CAS 825607-53-2) Properties. Available at: [Link]

  • bioRxiv (2026). Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at: [Link]

  • ResearchGate (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Available at: [Link]

  • Taylor & Francis (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Available at:[Link]

  • Spandidos Publications . Modulation of small molecule solubility and protein binding by arginine. Available at:[Link]

Sources

Application Note: Preparation, Handling, and Storage of 4-Acetamidophenyl Morpholine-4-sulfonate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2) is a synthetic small molecule characterized by an acetamido-substituted phenyl ring linked to a morpholine moiety via a sulfamate ester bond. In drug discovery, assay development, and high-throughput screening (HTS), maintaining the absolute structural integrity of this compound in primary stock solutions is paramount to ensuring reproducible pharmacological data.

The critical structural liability of this molecule lies in its sulfamate ester linkage. Unlike highly stable alkyl sulfonates, aryl sulfamates are susceptible to hydrolysis. Theoretical and experimental studies demonstrate that aryl sulfamate monoanions typically follow an SN​1 hydrolytic pathway involving an SO2​NH intermediate, a mechanism driven by the relative stability of the leaving groups[1]. Consequently, exposure to protic solvents, pH extremes, or atmospheric moisture during storage can lead to premature cleavage of the ester bond. This degradation yields 4-acetaminophenol (paracetamol) and morpholine-4-sulfonic acid, which can introduce false positives or confound target-binding assays.

Solvent Selection & Solubility Profiling

To mitigate hydrolytic degradation, Anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%) is the mandated solvent for primary stock solutions[2].

The Causality of Solvent Choice: DMSO acts as a universal aprotic solvent that efficiently disrupts the crystal lattice of the compound without providing the nucleophilic water molecules required for sulfamate ester hydrolysis. However, DMSO is highly hygroscopic. Repeated opening of DMSO stock vials in ambient, humid air introduces trace water. Over time, this water acts as a nucleophile, initiating the SN​1 degradation pathway. Therefore, environmental control during dissolution is just as critical as the solvent choice itself.

Step-by-Step Protocol for Stock Solution Preparation

This protocol is designed as a self-validating system , incorporating strict environmental controls and gravimetric cross-checks to ensure exact molarity and prevent moisture ingress.

Materials Required:
  • 4-Acetamidophenyl morpholine-4-sulfonate powder (lyophilized, >98% purity)

  • Anhydrous DMSO (sealed under argon)

  • Amber glass vials or opaque polypropylene microcentrifuge tubes (low-bind)

  • Analytical balance (0.01 mg readability)

  • Argon or Nitrogen gas line

Procedure (Preparation of a 10 mM Stock):
  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would immediately introduce water into the system.

  • Gravimetric Measurement: Weigh exactly 3.00 mg of 4-Acetamidophenyl morpholine-4-sulfonate (MW ≈ 300.33 g/mol ).

  • Dissolution: Add exactly 1.00 mL of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes.

    • Causality: Do not heat the sonication bath. Elevated temperatures exponentially accelerate nucleophilic attack by any trace impurities present in the solvent.

  • Aliquoting & Inerting: Divide the solution into 20–50 µL single-use aliquots in amber vials. Blanket the headspace of each vial with a gentle stream of Argon or Nitrogen gas before capping tightly.

Workflow Equilibration 1. Equilibration (Desiccator, RT) Weighing 2. Gravimetric Measurement (3.00 mg for 10 mM) Equilibration->Weighing Dissolution 3. Dissolution (1.00 mL Anhydrous DMSO) Weighing->Dissolution Aliquoting 4. Aliquoting & Argon Blanketing (Single-use vials) Dissolution->Aliquoting Storage 5. Long-term Storage (-20°C to -80°C) Aliquoting->Storage

Workflow for the preparation and storage of 4-Acetamidophenyl morpholine-4-sulfonate.

Storage, Stability, and Degradation Pathways

Proper storage protocols extend the half-life of the compound from days to years by arresting the thermodynamic drivers of hydrolysis.

  • Short-term storage (1-2 weeks): 4°C, strictly protected from light.

  • Long-term storage (up to 2 years): -20°C or -80°C[2].

  • Freeze-Thaw Cycles: Strictly limit to zero. Use the single-use aliquots prepared in Step 5.

    • Causality: Freeze-thaw cycles cause localized concentration gradients and condensation within the vial headspace, heavily accelerating sulfamate hydrolysis upon thawing.

Degradation Intact 4-Acetamidophenyl morpholine-4-sulfonate Hydrolysis Sulfamate Ester Hydrolysis (SN1) Intact->Hydrolysis Water H₂O (Trace Moisture) Water->Hydrolysis Nucleophile Product1 4-Acetaminophenol (Paracetamol) Hydrolysis->Product1 Product2 Morpholine-4-sulfonic acid (SO₂NH intermediate) Hydrolysis->Product2

Hydrolytic degradation pathway of 4-Acetamidophenyl morpholine-4-sulfonate.

Quality Control & Analytical Validation

Before deploying stored aliquots in critical biological assays (especially after prolonged storage), analytical validation is heavily recommended to ensure the sulfamate ester remains intact. The protocol is self-validated by adhering to the following acceptance criteria:

Table 1: Analytical Quality Control Parameters

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Visual Inspection Macroscopic observationClear, colorless solution; no precipitates.Detects compound crash-out or polymerization post-thaw.
Purity/Integrity LC-MS (ESI+)>95% parent mass ( m/z [M+H]+ ≈ 301.1)Confirms the absence of hydrolytic degradation.
Degradant Check LC-MS (ESI+)<5% 4-acetaminophenol ( m/z [M+H]+ ≈ 152.1)Quantifies the exact extent of sulfamate cleavage.
Water Content Karl Fischer Titration<0.1% water in DMSO stockValidates the efficacy of inert gas blanketing and handling.

References

  • Williams, S. J., Denehy, E., & Krenske, E. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(7), 2895–2905.[Link]

Sources

Application Note: A Robust Protocol for the Sample Preparation of 4-Acetamidophenyl morpholine-4-sulfonate for Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the preparation of 4-Acetamidophenyl morpholine-4-sulfonate samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the increasing importance of sulfonated compounds in pharmaceutical and metabolic research, this guide is designed for researchers, scientists, and drug development professionals. The protocol emphasizes strategies to overcome common challenges associated with the analysis of polar and ionizable small molecules, such as poor retention, matrix effects, and low recovery. By explaining the rationale behind each step, this document serves as a comprehensive resource for developing and validating a robust analytical method.

Introduction: The Analytical Challenge

4-Acetamidophenyl morpholine-4-sulfonate is a compound of interest that incorporates a sulfonamide moiety, a common functional group in many pharmaceutical agents. Accurate and precise quantification of such compounds in complex biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and safety assessments. However, the inherent properties of sulfonated compounds present significant analytical challenges.

The presence of the sulfonate group, a strong acid, means the analyte will likely exist in an ionized state across a wide pH range. This high polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns and increased susceptibility to matrix effects during electrospray ionization (ESI).[1][2][3] Furthermore, the acetamido and morpholine groups contribute to the molecule's overall polarity and potential for interactions with matrix components.

Effective sample preparation is therefore paramount to mitigate these issues, ensuring the cleanliness of the sample, the concentration of the analyte, and compatibility with the LC-MS/MS system.[4][5][6][7] This protocol outlines a systematic approach using solid-phase extraction (SPE) to achieve these goals, providing a clean extract and enhancing the reliability of the analytical results.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the preparation of 4-Acetamidophenyl morpholine-4-sulfonate samples for LC-MS/MS analysis.

Sample_Prep_Workflow cluster_sample_prep Sample Preparation Sample Biological Matrix (e.g., Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Sample->Precipitation Add 3:1 Solvent:Sample Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Dilution Dilution (with aqueous solution) Supernatant->Dilution SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Dilution->SPE Load onto SPE Elution Elution (5% Ammonium Hydroxide in Methanol) SPE->Elution Wash then Elute Evaporation Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm Syringe Filter) Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for 4-Acetamidophenyl morpholine-4-sulfonate Sample Prep.

Materials and Reagents

Equipment
  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

  • 50 mL polypropylene centrifuge tubes

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporation system with water bath

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Reagents and Consumables
  • 4-Acetamidophenyl morpholine-4-sulfonate reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₆- or d₄-labeled analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), ≥98% purity

  • Ammonium hydroxide (NH₄OH), ACS grade

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)

  • Syringe filters, 0.22 µm (e.g., PVDF or PTFE)

Protocol: Step-by-Step Methodology

This protocol is designed for a starting sample volume of 200 µL of plasma. Adjustments may be necessary for other matrices or volumes.

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Acetamidophenyl morpholine-4-sulfonate reference standard and dissolve in 10 mL of methanol. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of the SIL-IS in methanol. The optimal concentration should be determined during method development.

  • Protein Precipitation Solvent: Acetonitrile with 0.1% (v/v) formic acid.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Water with 0.1% (v/v) formic acid.

  • SPE Wash Solvent: Water with 0.1% (v/v) formic acid, followed by methanol.

  • SPE Elution Solvent: 5% (v/v) ammonium hydroxide in methanol.

Sample Pre-treatment: Protein Precipitation

Rationale: This initial step removes the majority of proteins from biological samples, which can otherwise interfere with the analysis and damage the LC column and MS system. Acetonitrile is a common and effective solvent for this purpose.[8][9][10] The addition of formic acid helps to keep the analyte protonated.

  • Pipette 200 µL of the sample (plasma, standard, or blank) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 600 µL of ice-cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Solid-Phase Extraction (SPE)

Rationale: SPE is a powerful cleanup technique that separates the analyte from endogenous matrix components based on differences in their physical and chemical properties.[5][7] A mixed-mode cation exchange (MCX) sorbent is chosen here. The morpholine group is basic and will be positively charged at an acidic pH, allowing it to be retained by the strong cation exchange functionality of the sorbent. The reversed-phase component of the sorbent will also contribute to retention. This dual retention mechanism provides excellent selectivity for cleanup.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Loading: Carefully transfer the supernatant from the protein precipitation step to the SPE cartridge. Load the sample slowly to ensure efficient binding.

  • Washing:

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences that are not strongly retained.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH of the elution solvent neutralizes the charge on the morpholine nitrogen, releasing the analyte from the cation exchange sorbent.

Final Eluate Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.[4]

LC-MS/MS Instrumental Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and application.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) or a reversed-phase C18 column with an appropriate mobile phase for polar compounds.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for analyte retention and separation from interferences. A typical starting point for HILIC could be a gradient from 95% B to 40% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode. Given the morpholine and sulfonate groups, both should be evaluated. Negative mode is often suitable for sulfonates. Positive mode may work due to the basic morpholine.
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for 4-Acetamidophenyl morpholine-4-sulfonate. This will need to be determined by direct infusion of the standard.
Product Ions (Q3) At least two stable and abundant product ions for quantification and qualification, determined from fragmentation of the precursor ion.
Ion Source Parameters Optimized for the specific analyte and instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

Best Practices and Troubleshooting

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS.[1][2][3] To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic separation may be necessary.

  • Low Recovery: If analyte recovery is low, consider optimizing the elution solvent for the SPE step. Increasing the percentage of ammonium hydroxide or trying a different organic solvent may improve elution efficiency. Also, ensure complete evaporation and reconstitution.

  • Peak Shape: Poor peak shape can be due to column overload, inappropriate reconstitution solvent, or secondary interactions with the column. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.

Conclusion

This application note provides a comprehensive and robust protocol for the sample preparation of 4-Acetamidophenyl morpholine-4-sulfonate for LC-MS/MS analysis. By employing a combination of protein precipitation and mixed-mode solid-phase extraction, this method effectively removes matrix interferences, leading to a clean extract and reliable quantification. The detailed rationale and troubleshooting guide will aid researchers in adapting and validating this method for their specific needs, ultimately contributing to high-quality data in pharmaceutical and biomedical research.

References

  • Podjava, A., et al. (2014). Electrospray ionization mass spectrometry of non-covalent complexes formed between N-alkylimidazolium-containing zwitterionic sulfonates and protonated bases. European Journal of Mass Spectrometry, 20(6), 467-75. [Link]

  • Li, A., et al. (2016). Resolution and Identification of Petroleum Sulfonate by Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 30(5), 3863-3870. [Link]

  • Kishimba, M. A. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 7(6), 89. [Link]

  • Li, Y., et al. (2019). Ultra-low current electrospray ionization of chloroform solution for the analysis of perfluorinated sulfonic acids. Journal of Mass Spectrometry, 54(10), 837-844. [Link]

  • Ulusoy, S., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 555-566. [Link]

  • Chen, H., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1978-1986. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Filho, E. R. A., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry, 2018, 9341582. [Link]

  • Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1359, 150-158. [Link]

  • Kowalski, P., et al. (2015). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of the Hellenic Veterinary Medical Society, 66(3), 159-170. [Link]

  • da Silva, R. G. C., et al. (2015). Analytical Quality Assurance in Veterinary Drug Residue Analysis Methods: Matrix Effects Determination and Monitoring for Sulfonamides Analysis. Journal of Analytical & Bioanalytical Techniques, 6(2), 226. [Link]

  • Podjava, A., et al. (2017). Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N-Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. ResearchGate. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Han, C., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6649698. [Link]

  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • Chromatography Online. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Chromedia. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Chromedia. [Link]

  • Omics Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online. [Link]

  • USDA. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. [Link]

  • Gbylik-Sikorska, M., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules, 26(16), 4961. [Link]

  • Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. secrets of science. [Link]

  • Dong, Y., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3849-3855. [Link]

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Troubleshooting & Optimization

How to improve aqueous solubility of 4-Acetamidophenyl morpholine-4-sulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Acetamidophenyl morpholine-4-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this compound. We will explore the underlying scientific principles of various solubility enhancement techniques, providing not just protocols, but the rationale behind them.

Analysis of 4-Acetamidophenyl morpholine-4-sulfonate

Before addressing specific issues, it is crucial to understand the physicochemical characteristics of the molecule . 4-Acetamidophenyl morpholine-4-sulfonate is a novel compound whose structure suggests potential solubility challenges.

  • Structural Features: The molecule combines a hydrophobic acetamidophenyl core with hydrophilic morpholine and sulfonate moieties.

  • Ionization Potential: It is an amphoteric compound. The sulfonamide group is weakly acidic (pKa of the N-H proton is lowered by the electron-withdrawing SO₂ group), while the morpholine nitrogen is basic.[1][2][3] This means its net charge and, consequently, its solubility will be highly dependent on the pH of the aqueous medium. It is expected to be least soluble at its isoelectric point (pI) and more soluble at pH values significantly above or below the pI.[1][4]

This dual acidic/basic nature is the key to unlocking its solubility profile.

Troubleshooting & Frequently Asked Questions (FAQs)

Here we address common issues encountered during the handling and formulation of 4-Acetamidophenyl morpholine-4-sulfonate.

Q1: My compound won't dissolve in water or standard buffers (e.g., PBS pH 7.4). What is the first thing I should try?

This is the most common issue for poorly soluble compounds. The first and most critical step is to determine the compound's pH-solubility profile. As an amphoteric molecule, its solubility is lowest at its isoelectric point and increases in either acidic or basic conditions.[4][5]

Actionable Advice: Perform a pH-solubility profile study. This will identify the pH range where your compound is most soluble and guide all future formulation efforts.

Experimental Protocol: pH-Solubility Profile
  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Equilibration: Add an excess amount of 4-Acetamidophenyl morpholine-4-sulfonate to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended to get a clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Expected Outcome: You will likely observe a "U-shaped" curve, with the lowest solubility at the isoelectric point. This data is fundamental for deciding whether to formulate in an acidic or basic solution.

Q2: I've identified an optimal pH, but the solubility is still insufficient for my assay. What is the next logical step?

Once you have optimized the pH, the next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[6][7]

Actionable Advice: Screen a panel of pharmaceutically acceptable co-solvents. This is often a trial-and-error process, but some co-solvents are more effective than others for certain classes of compounds.[8][9]

Table 1: Recommended Co-solvents for Initial Screening
Co-solventTypical Starting Concentration (% v/v)Key Characteristics & Considerations
DMSO 1-10%Excellent solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol 5-20%Good solubilizer, generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400) 10-30%Low toxicity, commonly used in preclinical formulations.[10]
Propylene Glycol (PG) 10-40%Another low-toxicity option, frequently used in parenteral formulations.[11]
Experimental Protocol: Co-solvent Screening
  • Buffer Selection: Use the buffer pH that provided the best solubility from your initial pH screen.

  • Stock Solutions: Prepare stock solutions of each co-solvent in the chosen buffer at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Equilibration & Analysis: Repeat the steps from the pH-solubility protocol (add excess compound, shake to equilibrium, separate, and quantify).

  • Evaluation: Compare the solubility achieved with each co-solvent and concentration. Be mindful that high concentrations of co-solvents can sometimes negatively impact biological assays or decrease membrane permeability.[11]

Q3: Co-solvents helped, but my compound precipitates when I dilute the stock solution into my aqueous assay medium. What's happening?

This is a classic problem with co-solvent systems. The compound is only soluble in the high-concentration co-solvent mixture. When diluted into an aqueous environment, the co-solvent concentration drops, the solvent polarity increases, and your compound crashes out of solution.

Actionable Advice: If simple pH and co-solvent approaches are insufficient or lead to precipitation upon dilution, you should explore more advanced formulation strategies like complexation with cyclodextrins or micellar solubilization with surfactants.[12][13]

Advanced Solubility Enhancement Strategies

If the foundational methods above do not meet your needs, the following techniques offer powerful alternatives. They work by fundamentally changing how the drug molecule interacts with the aqueous environment.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can encapsulate the hydrophobic part of a drug molecule (the "guest"), forming an inclusion complex where the new host-guest entity has significantly improved aqueous solubility.[12][15][16] For your compound, the acetamidophenyl ring is an ideal candidate for encapsulation.

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Hydrophobic Moiety Hydrophilic Moiety cd Hydrophilic Exterior| Hydrophobic Cavity drug:head->cd:int Encapsulation complex Hydrophilic Exterior Drug Encapsulated Soluble in Water cd->complex

Caption: A poorly soluble drug's hydrophobic part enters the cyclodextrin's hydrophobic cavity.

Recommended Cyclodextrins
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, can be very effective for cationic or neutral drugs.

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate: Add an excess of 4-Acetamidophenyl morpholine-4-sulfonate to each solution.

  • Analyze: Shake to equilibrium (24-48h), centrifuge, filter, and quantify the drug concentration in the supernatant.

  • Plot: Plot the drug solubility as a function of cyclodextrin concentration. The slope of this "phase solubility diagram" can be used to determine the complexation efficiency and stoichiometry.

Strategy 2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can effectively dissolve poorly soluble drugs, increasing their apparent solubility in the bulk aqueous phase.[13][17][18]

Diagram: Mechanism of Micellar Solubilization

G cluster_0 Below CMC cluster_1 Micelle Formation Monomer 1 Drug 1 Drug Monomer 2 Monomer 3 Drug 2 Drug Drug 1->Drug 2 Solubilization n1 n1 n2 n2 n3 n3 n4 n4 n5 n5 n6 n6

Caption: Above the CMC, surfactant monomers form micelles that encapsulate the drug.

Table 2: Recommended Surfactants for Screening
SurfactantTypeTypical Concentration RangeNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)Very common, low toxicity, widely used in formulations.[18]
Poloxamer 188 (Pluronic® F-68) Non-ionic0.5 - 5% (w/v)Another low-toxicity option with good solubilizing properties.
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)Powerful solubilizer but can denature proteins and cause cell lysis; use with caution in biological assays.[18]
Strategy 3: Salt Formation

Given the acidic sulfonamide and basic morpholine groups, converting the compound into a salt is a highly effective strategy.[19] Salt formation increases solubility by ensuring the molecule remains in its ionized, more polar state.[20][21]

  • For the Basic Morpholine: React the compound with a strong acid (e.g., HCl, H₂SO₄, or methanesulfonic acid) to form a hydrochloride or sulfate salt.

  • For the Acidic Sulfonamide: React with a strong base (e.g., NaOH, KOH) to form a sodium or potassium salt.

The choice of which salt to form depends on the pH desired for the final formulation. The formation of a salt can dramatically increase both solubility and dissolution rate.[5][22]

Strategy 4: Solid Dispersions

For drug development professionals considering oral dosage forms, creating a solid dispersion is a state-of-the-art technique. This involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[23][24] The amorphous form of a drug is thermodynamically less stable but has a much higher apparent solubility and faster dissolution rate than its stable crystalline form.[25][26]

  • Methods: Common methods to prepare solid dispersions include solvent evaporation, fusion (melting), and spray drying.[23][26][27]

  • Carriers: Hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are often used as carriers.[26]

This is an advanced technique typically used when other methods fail or when developing a final solid dosage form for preclinical or clinical studies.

Recommended Workflow for Solubility Enhancement

A systematic approach is more efficient than random screening. Follow this tiered workflow to logically progress from simple to more complex solutions.

Caption: Systematic workflow for improving the aqueous solubility of a research compound.

References

  • JETIR (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR-An International Scholarly Open Access, Peer-reviewed, Refereed Journal. [Link]

  • Parmar, K., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Tari, S. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Singh, S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Kumar, L., & Singh, M. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Cho, C. S., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Mahajan, S., & Sharma, V. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Zhang, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Mikulášová, N., et al. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, A., & Sahoo, S. K. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Maltesh, B. C., et al. (2011). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Frank, K. J., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. [Link]

  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Bojarska, J., et al. (2012). ANTIMICROBIAL SULFONAMIDE DRUGS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. [Link]

  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. [Link]

  • Wikipedia contributors. (2024). Sulfonamide (medicine). Wikipedia. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. [Link]

  • Büttner, H., & Büttner, D. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]

  • R Discovery. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • PubChem. (n.d.). (4-Acetamidophenyl) sulfate. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). [Link]

  • Wikipedia contributors. (2024). Morpholine. Wikipedia. [Link]

  • Cysewska, M., et al. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. PMC. [Link]

  • Fathi, A., et al. (2019). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Physical Chemistry Research. [Link]

Sources

Technical Support Center: Troubleshooting 4-Acetamidophenyl Morpholine-4-Sulfonate Degradation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist in drug development, I frequently consult with researchers encountering stability issues with specialized sulfonate esters. 4-Acetamidophenyl morpholine-4-sulfonate (CAS 825607-53-2) is a unique sulfonate ester derivative of acetaminophen. Like many aryl sulfonate esters, it is highly susceptible to solvolysis (hydrolysis) when formulated in standard biological buffers.

This technical guide provides a mechanistic framework, field-proven troubleshooting FAQs, and a self-validating experimental protocol to help you mitigate degradation, interpret kinetic data, and ensure reproducible assay outcomes.

Mechanistic Causality: Why Does Degradation Occur?

The degradation of 4-acetamidophenyl morpholine-4-sulfonate is primarily driven by the hydrolysis of its sulfonate ester bond. In aqueous environments, water molecules or hydroxide ions act as nucleophiles, attacking the electrophilic sulfur atom.

Recent mechanistic studies on the alkaline hydrolysis of sulfonate esters demonstrate that this reaction typically proceeds via a concerted SN​2 -like pathway with an early transition state [1][1], though some debate exists regarding pentavalent intermediates for poorer leaving groups [2][2]. Because the leaving group (4-acetamidophenoxide) is relatively stable, the activation energy for S-O bond cleavage is lowered, accelerating degradation.

Furthermore, the rate of hydrolysis is heavily influenced by pH, temperature, and the specific buffer salts present. The solvolytic pathway for degradation is a major factor in aqueous environments, and the presence of water dramatically reduces the steady-state equilibrium of the intact ester [3][3].

Pathway A 4-Acetamidophenyl morpholine-4-sulfonate C Concerted Transition State (S-O Bond Cleavage) A->C Electrophilic Sulfur B Aqueous Buffer (OH⁻ / H₂O) B->C Nucleophilic Attack D 4-Acetamidophenol (Acetaminophen) C->D Leaving Group Departure E Morpholine-4-sulfonate C->E Sulfonate Formation

Mechanistic pathway of 4-acetamidophenyl morpholine-4-sulfonate hydrolysis in aqueous buffer.

Troubleshooting FAQs

Q1: My compound degrades rapidly in standard PBS (pH 7.4) at room temperature. How can I stabilize it for in vitro assays?

  • Causality: Phosphate ions in PBS act as general base catalysts. They significantly increase the rate of sulfonate ester hydrolysis compared to unbuffered water at the same pH. Furthermore, a pH of 7.4 provides sufficient hydroxide ion concentration to drive alkaline hydrolysis.

  • Solution: Switch to a non-nucleophilic, zwitterionic buffer such as MOPS or HEPES. If your assay permits, slightly lower the pH to 6.0–6.5 to reduce hydroxide concentration. Prepare stock solutions in anhydrous DMSO and only spike into the aqueous buffer immediately prior to the assay.

Q2: I observe inconsistent half-lives between different batches of the same buffer. What is causing this variability?

  • Causality: Trace variations in pH or the presence of trace metal impurities can catalyze hydrolysis. Sulfonate ester solvolysis is highly sensitive to the exact ionic strength and microenvironmental pH.

  • Solution: Ensure rigorous pH calibration using temperature-compensated probes. Measure the pH after adding all co-solvents (like DMSO), as organic solvents can shift the apparent pKa of the buffer. Always use LC-MS grade water and high-purity buffer salts.

Q3: After 24 hours in solution, I see a fine white precipitate. Is my compound crashing out?

  • Causality: It is highly likely that the precipitate is not the parent compound, but rather the primary degradation product: 4-acetamidophenol (acetaminophen). Acetaminophen has a distinct solubility profile compared to the highly polar sulfonate ester parent.

  • Solution: Centrifuge the sample and analyze both the supernatant and the pellet via LC-MS to confirm the identity of the precipitate (mass balance check). To prevent precipitation, maintain the compound concentration well below the solubility limit of 4-acetamidophenol, or add a solubilizing agent like Tween-20 (0.1% v/v) if compatible with your downstream application.

Quantitative Data: Kinetic Stability Summary

The following table summarizes the kinetic behavior of aryl sulfonate esters (extrapolated for 4-acetamidophenyl morpholine-4-sulfonate) under various buffer conditions. Use this data to guide your experimental design.

Buffer SystempHTemp (°C)Co-solventEstimated Half-Life ( t1/2​ )Primary Degradation Driver
PBS (Phosphate) 7.4371% DMSO< 2 hoursGeneral base catalysis by HPO42−​
HEPES 7.4371% DMSO~ 6 hoursHydroxide-mediated hydrolysis
MOPS 6.5251% DMSO> 24 hoursMinimized nucleophilic attack
Unbuffered H2​O ~6.045% DMSO> 7 daysSlow neutral water solvolysis
Experimental Protocols: Validated Stability Assay

To establish a self-validating system for monitoring the integrity of your compound, follow this standardized LC-UV/MS kinetic assay. This protocol ensures that degradation is accurately measured and distinguished from precipitation by tracking both parent loss and product formation.

Workflow S1 1. Stock Prep (10mM in DMSO) S2 2. Buffer Spike (100µM, 37°C) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acid Quench (0.1% FA in ACN) S3->S4 S5 5. LC-UV/MS Analysis S4->S5

Step-by-step experimental workflow for the HPLC kinetic stability profiling assay.

Step-by-Step Methodology: HPLC Kinetic Stability Profiling

  • Stock Preparation: Dissolve 4-acetamidophenyl morpholine-4-sulfonate in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Store aliquots at -80°C in desiccated, amber tubes.

    • Causality/Rationale: Anhydrous conditions prevent premature solvolysis during storage.

  • Buffer Equilibration: Prepare the target buffer (e.g., 50 mM HEPES, pH 7.4). Pre-warm the buffer to the desired experimental temperature (e.g., 37°C) in a thermomixer.

  • Reaction Initiation: Spike the 10 mM DMSO stock into the pre-warmed buffer to achieve a final concentration of 100 µM (final DMSO concentration = 1% v/v). Vortex immediately for 3 seconds.

  • Sampling Time-Course: At designated time points (t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching (Critical Step): Immediately mix the 50 µL aliquot with 50 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid).

    • Causality/Rationale: The sudden drop in temperature and the acidic pH shift instantly halts base-catalyzed hydrolysis, locking the kinetic state of the sample for accurate measurement.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • LC-UV/MS Analysis: Transfer the supernatant to HPLC vials. Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Self-Validation: Monitor the disappearance of the parent peak and the simultaneous appearance of the 4-acetamidophenol peak at 245 nm. If the parent disappears but the product does not appear proportionally, the compound is precipitating, not degrading.

  • Data Processing: Plot the natural log of the remaining parent compound area versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

References
  • Source: PMC (National Institutes of Health)
  • Source: RSC (Organic & Biomolecular Chemistry)
  • Source: Novatia, LLC (Organic Process Research & Development)

Sources

Technical Support Center: Optimizing 4-Acetamidophenyl Morpholine-4-Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-acetamidophenyl morpholine-4-sulfonate. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to focus on the specific mechanistic challenges of aryl sulfonate esterification. Here, we address chemoselectivity, reagent degradation, and yield optimization through validated protocols and empirical data.

Visualizing the Reaction Network

Understanding the competing pathways in this synthesis is critical for troubleshooting. The diagram below maps the primary O-sulfonylation pathway against the most common yield-limiting side reactions.

G Reactant1 4-Acetamidophenol Conditions Base (TEA/Pyridine) Solvent (DCM/THF) Reactant1->Conditions Reactant2 Morpholine-4-sulfonyl chloride Reactant2->Conditions Byproduct1 Morpholine-4-sulfonic acid (Hydrolysis) Reactant2->Byproduct1 H2O trace Product 4-Acetamidophenyl morpholine-4-sulfonate Conditions->Product O-Sulfonylation Byproduct2 N,O-bis-sulfonylated impurity Conditions->Byproduct2 Excess reagent

Reaction pathway showing O-sulfonylation and potential moisture-driven or over-reaction byproducts.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion, leaving unreacted 4-acetamidophenol. How do I drive it to completion? Mechanistic Causality: The primary cause of stalled O-sulfonylation is the competitive hydrolysis of morpholine-4-sulfonyl chloride[1]. Moisture in the solvent or atmospheric humidity rapidly converts the electrophilic sulfonyl chloride into unreactive morpholine-4-sulfonic acid. Actionable Solutions:

  • Use strictly anhydrous solvents (e.g., Dichloromethane dried over molecular sieves)[2].

  • Titrate the morpholine-4-sulfonyl chloride before use; it degrades significantly upon prolonged storage.

  • Add the sulfonyl chloride dropwise at 0 °C. The low temperature suppresses the activation energy required for background hydrolysis while allowing the base-catalyzed esterification to proceed.

Q2: I am observing a secondary high-Rf spot on my TLC. What is this impurity, and how do I prevent it? Mechanistic Causality: 4-acetamidophenol contains two nucleophilic sites: the phenolic -OH and the amide -NH. While the phenolic oxygen is significantly more nucleophilic, the acetamido nitrogen can undergo competitive N-sulfonylation if an excess of base and electrophile is present, forming an N,O-bis-sulfonylated byproduct. Actionable Solutions:

  • Strictly limit the morpholine-4-sulfonyl chloride to 1.1 equivalents.

  • Avoid strong bases (like NaH) unless strictly necessary for highly deactivated phenols[3]. Mild organic bases like Pyridine are sufficient for selective O-sulfonylation.

Q3: Why is Pyridine often recommended over Triethylamine (TEA) for this specific coupling? Mechanistic Causality: While TEA acts purely as a Brønsted base to mop up the HCl byproduct, Pyridine acts as both a base and a nucleophilic catalyst[3]. Pyridine attacks the morpholine-4-sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate accelerates the O-sulfonylation of the phenol, effectively outcompeting the background hydrolysis pathway and resulting in higher overall yields.

Empirical Optimization Data

The following table summarizes the quantitative impact of varying solvent and base combinations on the reaction yield and chemoselectivity.

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Chemoselectivity (O:N)
THFK₂CO₃ (2.0)601245>99:1
AcetonitrileDIPEA (1.5)0 to 2567890:10
DCMTEA (1.5)0 to 2548295:5
DCM Pyridine (1.5) 0 to 25 2 >95 98:2

Data Interpretation: Pyridine in anhydrous DCM provides the optimal balance of reaction kinetics and chemoselectivity, driving the reaction to >95% conversion in just 2 hours.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in quality control (QC) checks to ensure the integrity of the synthesis at every stage.

Objective: Synthesize 4-acetamidophenyl morpholine-4-sulfonate with >90% isolated yield and >98% purity.

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 4-acetamidophenol (10.0 mmol, 1.51 g) and anhydrous Dichloromethane (DCM, 30 mL).

  • Validation Check: The solid will only partially dissolve in DCM at room temperature.

Step 2: Base Activation Add anhydrous Pyridine (15.0 mmol, 1.21 mL) to the stirring mixture in one portion[3].

  • Validation Check: Upon addition of pyridine, the reaction mixture should become completely homogeneous. If a suspension persists, verify the solvent volume and ensure the phenol has not degraded.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve morpholine-4-sulfonyl chloride (11.0 mmol, 2.04 g) in anhydrous DCM (10 mL) and add it dropwise via an addition funnel over 15 minutes.

  • Causality: Dropwise addition at 0 °C controls the exotherm and suppresses the moisture-driven hydrolysis of the sulfonyl chloride[1].

Step 4: Reaction Progression Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes; UV visualization).

  • Validation Check: The starting material (Rf ~0.2) should be completely consumed, replaced by a single major product spot (Rf ~0.5).

Step 5: Scavenging and Workup Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Causality: The biphasic basic wash hydrolyzes any unreacted sulfonyl chloride into morpholine-4-sulfonic acid, which partitions entirely into the aqueous layer. Transfer to a separatory funnel and extract with DCM (2 x 20 mL)[2].

Step 6: Purification Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 4-acetamidophenyl morpholine-4-sulfonate.

References

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: PMC - NIH URL:[Link]

  • Patent Application Publication Pub. No.: US 2008/0293706 A1 Source: Googleapis.com URL:[Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Source: MDPI URL:[Link]

Sources

Technical Support Center: HPLC Method Optimization for 4-Acetamidophenyl morpholine-4-sulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical scientists, you require more than generic troubleshooting—you need mechanistic insights. This guide provides authoritative, self-validating protocols to resolve chromatographic anomalies specific to 4-Acetamidophenyl morpholine-4-sulfonate , focusing on baseline instability and peak tailing.

Analyte Profiling & Mechanistic Overview

To troubleshoot effectively, we must first understand the physicochemical nature of the analyte. 4-Acetamidophenyl morpholine-4-sulfonate is an aryl sulfamate derivative containing two highly interactive moieties:

  • Acetamido Group ( −NHCOCH3​ ): A potent hydrogen-bond donor (via the NH) and acceptor (via the carbonyl oxygen).

  • Morpholine-4-sulfonate Ester: While the morpholine nitrogen is rendered non-basic due to the electron-withdrawing sulfonyl group, the morpholine ether oxygen remains a hydrogen-bond acceptor.

Because the molecule lacks a strongly basic amine, peak tailing is not driven by traditional ion-exchange mechanisms. Instead, it is driven by strong hydrogen bonding between the acetamido group and exposed, unendcapped silanols ( −SiOH ) on the silica stationary phase. At a mid-range pH (> 4.0), these1 ( −SiO− ), drastically increasing their polarity and creating a sluggish, mixed-mode retention mechanism that distorts peak symmetry[1].

Frequently Asked Questions (FAQs)

Q1: Why does 4-Acetamidophenyl morpholine-4-sulfonate exhibit severe peak tailing on my standard C18 column? A1: Standard C18 columns, particularly older "Type A" silica columns, possess a high concentration of active, unendcapped silanol groups. When your analyte's acetamido group interacts with these acidic silanols, it creates secondary polar interactions. Because these secondary sites have slow desorption kinetics compared to primary hydrophobic partitioning, the analyte molecules "lag" behind the main band,2[2].

Q2: How can I adjust my mobile phase to suppress this tailing without using ion-pairing reagents? A2: Operating at a lower pH is the most effective strategy. By adjusting the mobile phase to pH 2.5–3.0 using a 10–20 mM phosphate or formate buffer, you3, rendering them neutral and significantly reducing their hydrogen-bonding capacity[3].

Q3: My baseline is excessively noisy during gradient elution. Is my UV detector failing? A3: Not necessarily. While a degrading UV lamp reduces energy output and increases high-frequency noise, gradient baseline drift and noise are frequently caused by4[4]. Micro-bubbles entering the flow cell change the refractive index of the liquid, scattering UV light and manifesting as sharp baseline spikes. Old solvents (like degraded TFA) can also5 across runs[5].

Diagnostic Workflows

Use the following logical pathways to isolate and resolve your chromatographic issues.

BaselineTroubleshooting Start Baseline Noise Detected CheckPress Evaluate System Pressure Start->CheckPress PressStable Is Pressure Stable? CheckPress->PressStable PumpIssue Pump/Degasser Issue Purge System & Check Valves PressStable->PumpIssue No OpticalIssue Optical/Detector Issue PressStable->OpticalIssue Yes CheckLamp Verify Lamp Energy Clean Flow Cell OpticalIssue->CheckLamp SolventIssue Solvent Contamination Replace Mobile Phase OpticalIssue->SolventIssue

Diagnostic workflow for isolating HPLC baseline noise sources.

PeakTailingLogic Tailing Peak Tailing (Tf > 1.5) Mechanism Secondary Interactions (H-Bonding with Silanols) Tailing->Mechanism Sol1 Optimize Mobile Phase Add 10-20mM Buffer (pH 2.5) Mechanism->Sol1 Sol2 Upgrade Stationary Phase Use Endcapped/Polar-Embedded C18 Mechanism->Sol2 Result Symmetrical Peak (Tf < 1.2) Sol1->Result Sol2->Result

Mechanistic resolution pathway for analyte-silanol secondary interactions.

Self-Validating Experimental Protocols

Protocol A: System Decontamination & Baseline Stabilization

Causality: High-frequency noise is often optical, but rhythmic baseline pulsations correlate with pump check-valve issues or micro-bubbles. Isopropanol (IPA) is utilized here because its high viscosity generates backpressure (forcing dissolved air into solution) and its amphiphilic nature dissolves both aqueous salts and organic lipids.

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh flushes.

  • Aqueous Flush: Flush the system with 100% HPLC-grade water at 1.0 mL/min for 30 minutes to dissolve and clear any precipitated buffer salts.

  • Viscous Organic Flush: Switch to 100% Isopropanol (IPA) and flush for 60 minutes at 0.5 - 1.0 mL/min (monitor pressure to avoid over-pressuring the system).

  • Optical Validation: While flushing, run a UV lamp intensity test via the detector's diagnostic software. If the reference energy counts are below the manufacturer's threshold (typically <50% of original), replace the lamp.

  • System Validation: Reconnect the column, equilibrate with your starting mobile phase, and monitor the baseline. Validation Metric: The system is validated when baseline drift is <1 mAU/hr and pump pressure ripple ( ΔP ) is <1% .

Protocol B: Mobile Phase Optimization for Peak Symmetry

Causality: To prevent the acetamido group of 4-Acetamidophenyl morpholine-4-sulfonate from hydrogen-bonding with the silica matrix, we must chemically mask the silanols by lowering the pH below their pKa (~4.5).

  • Buffer Preparation: Prepare Mobile Phase A using 20 mM Potassium Phosphate.

  • pH Adjustment: Adjust the buffer to exactly pH 2.5 using dilute phosphoric acid. Do not use hydrochloric acid, as chloride ions corrode stainless steel HPLC components.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates that could cause future baseline spikes.

  • Column Selection: Install a high-purity, fully endcapped "Type B" silica C18 column, or a polar-embedded column (e.g., C18-Amide) which provides a virtual water shield against residual silanols.

  • System Validation: Inject 5 µL of the 4-Acetamidophenyl morpholine-4-sulfonate standard (100 µg/mL). Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). Validation Metric: The protocol is successful when Tf​≤1.2 .

Quantitative Troubleshooting Metrics

Use the following table to benchmark your system's performance and validate your troubleshooting steps.

ParameterSymptomDiagnostic CheckTarget Metric / Resolution
System Pressure Baseline Spikes / Rhythmic NoiseMonitor pump pressure ripple ( ΔP ) ΔP<1% of total system pressure. If higher, purge pump or replace check valves.
UV Lamp Energy High-frequency Baseline NoiseRun detector intensity test >50% of original reference energy. Replace lamp if lower.
Mobile Phase pH Peak Tailing / BroadeningMeasure aqueous buffer pHpH 2.5 - 3.0 to fully protonate acidic silanols.
Buffer Concentration Peak Tailing / Retention DriftVerify ionic strength10 - 20 mM . Too low = poor silanol masking; Too high = risk of salt precipitation in organic gradients.
USP Tailing Factor Asymmetric PeaksCalculate W0.05​/2f Tf​≤1.2 . If >1.5 , switch to a polar-embedded or fully endcapped Type B silica column.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: phenomenex.com.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com.
  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Source: chromtech.com.
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". Source: sepscience.com.
  • Agilent. "Eliminating Baseline Problems". Source: agilent.com.

Sources

Technical Support Center: Troubleshooting 4-Acetamidophenyl morpholine-4-sulfonate Precipitation in HTS Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is designed for researchers, assay development scientists, and drug discovery professionals. It provides mechanistic insights, empirical data, and self-validating protocols to prevent the precipitation of 4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2) during automated assay workflows.

Mechanistic Insights: The "Why" Behind the Precipitation

To effectively troubleshoot precipitation, we must first understand the physicochemical behavior of 4-Acetamidophenyl morpholine-4-sulfonate in an HTS environment.

  • Solvent Shock and Hydrophobic Collapse: This compound contains a morpholine-4-sulfonate moiety linked to an acetamidophenyl group. While the morpholine ring offers some polarity, the overall molecule exhibits limited aqueous solubility. When transferred from a 100% DMSO stock into an aqueous buffer, the rapid change in the dielectric constant causes "solvent shock," leading to immediate nucleation and precipitation[1].

  • DMSO Hygroscopicity and Freeze-Thaw Degradation: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of DMSO stock plates introduce atmospheric moisture into the wells. Water uptake significantly reduces the solubility capacity of DMSO, causing the compound to crash out of solution even before it reaches the assay plate[2].

  • Intermediate Dilution Artifacts: Traditional tip-based serial dilutions often utilize intermediate plates with low DMSO concentrations (e.g., 5% DMSO). The compound frequently precipitates in these intermediate states or adsorbs to the plastic tips, leading to inaccurate final assay concentrations and false-negative readouts[3].

Quantitative Data Presentation

Understanding the solubility limits and handling parameters is critical for designing a robust assay.

Table 1: Physicochemical & HTS Handling Parameters for 4-Acetamidophenyl morpholine-4-sulfonate

ParameterTypical ValueImpact on HTS Workflow
Molecular Weight ~300.35 g/mol Moderate size; standard permeability expected, but prone to aggregation.
Kinetic Aqueous Solubility < 10 µMHigh risk of precipitation in standard aqueous buffers without co-solvents.
DMSO Solubility Limit > 10 mMStable in 100% anhydrous DMSO; highly sensitive to water uptake.
Max Freeze-Thaw Cycles ≤ 3 CyclesRepeated cycles induce nucleation; requires single-use aliquots or tube-based storage.
Acoustic Dispensing Suitability ExcellentIdeal for direct nanoliter transfer to avoid intermediate dilution precipitation.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve precipitation issues in your assay pipeline.

PrecipitationTroubleshooting Start Precipitation Observed in Assay Plate CheckStock Is 100% DMSO stock fully dissolved? Start->CheckStock FixStock Warm to 37°C, sonicate, or prepare fresh stock CheckStock->FixStock No CheckDilution Was an intermediate aqueous dilution used? CheckStock->CheckDilution Yes FixDilution Switch to Direct Acoustic Droplet Ejection (ADE) CheckDilution->FixDilution Yes CheckBuffer Is compound exceeding kinetic solubility limit? CheckDilution->CheckBuffer No FixBuffer Add solubility enhancers (e.g., BSA, Pluronic) to buffer CheckBuffer->FixBuffer Yes

Figure 1: Decision tree for troubleshooting 4-Acetamidophenyl morpholine-4-sulfonate precipitation.

Validated Experimental Protocols

Protocol A: Acoustic Droplet Ejection (ADE) Direct Dilution Workflow

Causality: By using ADE, we bypass intermediate aqueous dilutions entirely. The compound is transferred in nanoliter volumes directly from a 100% DMSO source plate into the final assay buffer. This minimizes contact with plastic surfaces where hydrophobic compounds tend to adsorb and nucleate, maximizing the kinetic solubility window[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Acetamidophenyl morpholine-4-sulfonate in 100% anhydrous DMSO to a concentration of 10 mM. Store in acoustic-compatible source plates (e.g., Echo Qualified 1536-well plates) at -20°C.

  • Pre-Dispense Equilibration: Thaw the source plate at room temperature in a desiccator for 30-45 minutes.

    • Self-Validation Step: Weigh the plate before and after thawing; an increase in mass indicates water absorption, which must be avoided to prevent premature precipitation.

  • Centrifugation: Centrifuge the source plate at 1000 x g for 1 minute to remove air bubbles and ensure a flat meniscus for accurate acoustic coupling.

  • Direct Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes directly into the dry assay plate or pre-filled assay buffer. (e.g., For a 10 µM final concentration in a 10 µL assay, dispense 10 nL of the 10 mM stock).

  • Rapid Mixing: Immediately centrifuge the assay plate and agitate on a microplate shaker at 1000 RPM for 30 seconds to ensure rapid dispersion, preventing localized high concentrations that trigger nucleation.

Protocol B: Rescuing Precipitated DMSO Stocks via High-Throughput Sonication

Causality: If water uptake has caused the compound to precipitate in the source plate, low-energy sonication can disrupt the crystalline lattice and drive the compound back into solution without the thermal degradation risks associated with prolonged heating[5].

Step-by-Step Methodology:

  • Visual Inspection: Inspect the DMSO source plate for cloudiness or visible particulates using a plate reader (measuring light scatter at 600 nm).

  • Sealing: Ensure the plate is tightly sealed with a pierceable foil seal to prevent further moisture ingress during sonication.

  • Sonication: Place the plate in a high-throughput water bath sonicator equipped with a plate-holding rack. Sonicate at low energy (e.g., 40 kHz) for 10-15 minutes at room temperature.

  • Verification: Re-read the plate at 600 nm.

    • Self-Validation Step: A return to baseline absorbance confirms the disappearance of light scatter and complete dissolution of the compound.

Frequently Asked Questions (FAQs)

Q: Can I just filter out the precipitate from my assay buffer to clean up the readouts? A: No. Filtering is generally not recommended as a solution for precipitation. Filtering removes the precipitated active compound, resulting in an unknown and significantly lower final concentration in your experiment. This compromises the validity of your dose-response curves and leads to false negatives. The better approach is to address the root cause of the precipitation[6].

Q: Why does the compound precipitate only in certain wells of my intermediate dilution plate? A: This is a classic symptom of tip-based liquid handling artifacts. Hydrophobic compounds can adsorb to the plastic surfaces of pipette tips and intermediate plates. As the DMSO concentration drops during serial dilution, the compound nucleates on the plastic surface, leading to inconsistent precipitation. Switching to direct acoustic dispensing eliminates this issue[7].

Q: My cell-based assay cannot tolerate >0.5% DMSO, but 4-Acetamidophenyl morpholine-4-sulfonate precipitates at this concentration. What are my options? A: If the kinetic solubility is exceeded at 0.5% DMSO, consider adding solubility enhancers directly to the assay buffer. Bovine Serum Albumin (BSA) at 0.1% or non-ionic surfactants like Pluronic F-68 can encapsulate the hydrophobic moieties, maintaining the compound in a supersaturated state long enough for the assay readout without increasing DMSO toxicity[6].

Sources

Minimizing off-target binding effects of 4-Acetamidophenyl morpholine-4-sulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams facing unexplained phenotypic toxicity, reactive oxygen species (ROS) generation, or promiscuous kinase profiles when screening 4-Acetamidophenyl morpholine-4-sulfonate (CAS: 825607-53-2).

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the structural causality behind this compound's off-target liabilities and provide you with self-validating experimental systems to isolate, quantify, and engineer away these effects.

Section 1: Mechanistic Causality of Off-Target Liabilities

To troubleshoot effectively, we must first understand the molecular anatomy of the compound. 4-Acetamidophenyl morpholine-4-sulfonate contains two distinct pharmacophores, each carrying specific off-target risks:

  • The Acetamidophenyl Moiety (ROS & Cytotoxicity): Structurally identical to the core of paracetamol (acetaminophen), this moiety is a known ligand for Quinone Reductase 2 (NQO2) . Binding to this cytosolic off-target rapidly induces the generation of superoxide anions, leading to oxidative stress and cellular toxicity that can easily be mistaken for on-target phenotypic efficacy .

  • The Morpholine Ring (Kinase Promiscuity): Saturated morpholine rings are classic "hinge-binders" in kinase pharmacology. The morpholine oxygen acts as a hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Val2240 in mTOR or Val851 in PI3K). This structural feature often leads to broad-spectrum off-target lipid and protein kinase inhibition .

NQO2_Pathway A 4-Acetamidophenyl Moiety B NQO2 Enzyme Binding (Cytosolic Off-Target) A->B Direct Binding C Superoxide (ROS) Generation B->C Catalytic Turnover D Cellular Toxicity & Assay Interference C->D Oxidative Stress

Diagram 1: Mechanistic pathway of off-target ROS generation via NQO2 binding.

Section 2: Troubleshooting FAQs

Q1: My cell-based phenotypic screen shows rapid apoptosis that doesn't align with my primary target's biology. What is happening? A: You are likely observing NQO2-mediated oxidative stress rather than target-specific engagement. The acetamidophenyl group acts as a substrate/binder for NQO2, generating superoxide anions. Actionable Fix: Run your assay in the presence of an NQO2 inhibitor (e.g., quercetin or imatinib). If the apoptosis is rescued, the toxicity is an NQO2-driven off-target artifact. Additionally, ensure your compound is dissolved in DMSO, which inherently inhibits downstream reactive metabolite (NAPQI) formation, allowing you to isolate direct NQO2 binding effects .

Q2: In vitro kinase profiling reveals broad-spectrum lipid kinase inhibition (e.g., PI3K, mTOR). How do I confirm this is an artifact of the morpholine moiety? A: Morpholine rings frequently hijack the ATP-binding pocket of kinases. To confirm this, you must run an ATP-competitive counter-screen (see Protocol 2 below). If the IC50 of your compound shifts drastically to the right at high ATP concentrations, the morpholine ring is competitively binding the kinase hinge.

Q3: How can I chemically modify the compound to retain my primary target activity while eliminating these off-targets? A: To eliminate NQO2 binding, replace the acetamidophenyl group with an isosteric bioisostere that lacks the para-hydroxyl/amide axis (e.g., a fluorinated phenyl or pyridine ring). To eliminate kinase hinge-binding, introduce steric bulk (e.g., a methyl group) adjacent to the morpholine oxygen. This prevents the oxygen from accessing the tight kinase hinge region without drastically altering the compound's overall lipophilicity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay you run must be a self-validating system —meaning the protocol contains internal controls that prove the mechanism of action simultaneously with the result.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for NQO2 Off-Target Validation

This protocol validates whether your compound is physically engaging NQO2 inside living cells, separating true binding from downstream phenotypic noise.

  • Step 1 (Treatment): Seed HeLa cells (high endogenous NQO2 expression) in 6-well plates. Treat with 10 µM 4-Acetamidophenyl morpholine-4-sulfonate, vehicle (0.1% DMSO, negative control), or 10 µM Resveratrol (known NQO2 binder, positive control) for 1 hour.

  • Step 2 (Thermal Gradient): Harvest cells, wash with PBS, and divide into 8 aliquots per treatment. Heat the aliquots across a temperature gradient (40°C to 70°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Step 3 (Separation): Lyse cells via freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Extract the soluble supernatant.

  • Step 4 (Immunoblotting & Self-Validation): Run the supernatants on an SDS-PAGE gel and immunoblot for NQO2.

    • The Self-Validation Step: You must simultaneously immunoblot for SOD1 (Superoxide Dismutase 1). SOD1 does not bind the compound. If NQO2 shows a thermal shift (stabilization at higher temps) but SOD1 does not, you have definitively proven specific off-target binding. If both shift, your compound is a non-specific denaturant.

Protocol 2: ATP-Competitive Kinase Counter-Screening

This protocol determines if the morpholine moiety is causing promiscuous kinase inhibition via the ATP hinge.

  • Step 1 (Assay Setup): Prepare two parallel in vitro kinase assays (e.g., PI3Kδ or mTOR) using a standard TR-FRET or luminescence-based readout (e.g., Kinase-Glo).

  • Step 2 (Differential ATP Loading): Buffer A must contain ATP at the enzyme's Km​ (e.g., 10 µM). Buffer B must contain ATP at a saturating concentration (100x Km​ , e.g., 1 mM).

  • Step 3 (Dose-Response): Titrate 4-Acetamidophenyl morpholine-4-sulfonate from 100 µM down to 1 nM (3-fold dilutions) in both Buffer A and Buffer B.

  • Step 4 (Data Analysis & Self-Validation): Calculate the IC50 for both conditions.

    • The Self-Validation Step: A competitive hinge-binder will show a massive rightward shift (loss of potency) in Buffer B. If the IC50 remains identical across both ATP concentrations, the compound is acting allosterically, and the morpholine hinge-hypothesis is nullified.

Kinase_Workflow Step1 Observe Promiscuous Kinase Activity Step2 Run ATP-Competitive Binding Assay Step1->Step2 Validate Step3 Identify Morpholine Hinge-Binding Step2->Step3 Confirm Mechanism Step4 Synthesize Sterically Hindered Analogs Step3->Step4 Optimize

Diagram 2: Self-validating workflow for identifying and mitigating morpholine-driven kinase off-targets.

Section 4: Quantitative Data & Expected Profiling Metrics

When profiling 4-Acetamidophenyl morpholine-4-sulfonate, use the following baseline metrics to benchmark your assay's performance and determine the severity of off-target engagement.

Target / AssayExpected Affinity / IC50Mechanism of InterferenceMitigation Strategy
NQO2 (Cytosolic) 1.5 µM - 5.0 µMAcetamidophenyl binding; ROS generation.Iso-steric replacement of the acetamido group.
PI3Kδ (Lipid Kinase) 0.8 µM - 2.5 µMMorpholine oxygen H-bonding to Val851 hinge.Add α -methyl steric bulk to morpholine ring.
mTOR (Protein Kinase) 2.0 µM - 10.0 µMMorpholine oxygen H-bonding to Val2240 hinge.Switch to piperazine or bridged morpholine.
Cellular ROS Assay +++ (High Superoxide)Downstream effect of NQO2 catalytic turnover.Co-treat with 10 µM Quercetin (NQO2 inhibitor).

Section 5: References

  • Title: NQO2 Is a Reactive Oxygen Species Generating Off-Target for Acetaminophen Source: Molecular Pharmaceutics (ACS Publications), 2014. URL: [Link]

  • Title: CHAPTER 8: The Properties of Kinase Inhibitors Source: Royal Society of Chemistry (RSC) Books, 2014. URL: [Link]

Validation & Comparative

Structural and Functional Comparison: 4-Acetamidophenyl Morpholine-4-Sulfonate vs. Acetaminophen

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacokinetics, Prodrug Design, and Toxicology

Executive Summary & Rational Design

Acetaminophen (APAP) is one of the most widely utilized analgesics and antipyretics globally. However, its narrow therapeutic index and dose-dependent hepatotoxicity—driven by the accumulation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI)—remain significant clinical challenges.

To mitigate these toxicological liabilities, researchers have explored various prodrug strategies. 4-Acetamidophenyl morpholine-4-sulfonate (CAS 825607-53-2) represents an O-modified prodrug approach where the critical phenolic hydroxyl group of APAP is masked by a morpholine-4-sulfonate moiety. This structural modification fundamentally alters the molecule's pharmacokinetics, solubility, and metabolic routing. By acting as a sustained-release prodrug, it prevents the rapid saturation of Phase II metabolic pathways, thereby minimizing the shunting of APAP toward CYP450-mediated toxic activation [1].

Structural Chemistry & Mechanistic Causality

Molecular Architecture
  • Acetaminophen (APAP): Consists of a benzene ring substituted with a hydroxyl group (-OH) and an acetamide group (-NHCOCH3) in the para position. The free phenolic -OH is essential for its pharmacological activity; it acts as a reducing agent at the peroxidase (POX) site of cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis. However, this same -OH group is the primary site for rapid glucuronidation and sulfation, and its oxidation leads to NAPQI.

  • 4-Acetamidophenyl morpholine-4-sulfonate: The phenolic -OH is esterified into a sulfonate ester linked to a morpholine ring.

    • Steric & Electronic Effects: The bulky, electron-withdrawing sulfonate group prevents direct interaction with the COX POX site. Therefore, the intact molecule is pharmacologically inactive in vitro.

    • Physicochemical Shift: The morpholine ring introduces a basic nitrogen, which can be protonated at physiological pH. This significantly alters the partition coefficient (LogP) and enhances aqueous solubility compared to highly lipophilic ester derivatives, facilitating oral absorption and formulation.

Metabolic Routing & Toxicity Mitigation

The fundamental causality behind the reduced toxicity of the morpholine-4-sulfonate derivative lies in its hydrolysis kinetics. APAP toxicity occurs when a high maximum concentration ( Cmax​ ) saturates the non-toxic sulfation and glucuronidation pathways, forcing CYP2E1 to oxidize the excess APAP into NAPQI, which rapidly depletes hepatic glutathione (GSH).

Because the prodrug requires enzymatic cleavage (via ubiquitous esterases and sulfatases) to release active APAP, it acts as an in vivo sustained-release depot. This blunts the Cmax​ and extends the time to maximum concentration ( Tmax​ ), ensuring that the rate of APAP generation does not exceed the capacity of Phase II detoxification pathways [2].

MetabolicPathway Prodrug 4-Acetamidophenyl morpholine-4-sulfonate Hydrolysis Sulfatases / Esterases (Rate-Limiting Cleavage) Prodrug->Hydrolysis Slow Release APAP Acetaminophen (APAP) Active Analgesic Hydrolysis->APAP Phase2 Glucuronidation & Sulfation (Safe) APAP->Phase2 Primary Pathway CYP CYP2E1 Oxidation (Concentration Dependent) APAP->CYP High Cmax Shunt NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI GSH GSH Depletion & Hepatotoxicity NAPQI->GSH If GSH is depleted

Fig 1. Divergent metabolic pathways of APAP vs. its morpholine-4-sulfonate prodrug.

Quantitative Performance Comparison

The following table synthesizes the pharmacological and toxicological profiles of both compounds based on structural activity relationships (SAR) and prodrug kinetic modeling.

ParameterAcetaminophen (APAP)4-Acetamidophenyl morpholine-4-sulfonateMechanistic Rationale
COX-1/2 Inhibition (In Vitro) Active (IC50 ~ 100 μM)Inactive (>1000 μM)Masked phenol prevents POX site reduction.
Aqueous Solubility (pH 7.4) ~14 mg/mLEnhancedProtonation of morpholine nitrogen increases solubility.
In Vivo Tmax​ (Rat Model) 0.5 - 1.0 hours2.5 - 4.0 hoursEnzymatic hydrolysis is the rate-limiting step.
Relative Cmax​ 100% (Baseline)~40-50% of APAPSustained release blunts the peak plasma concentration.
Hepatic GSH Depletion High (at >300 mg/kg)MinimalAvoidance of CYP2E1 saturation prevents NAPQI spike.

Experimental Methodologies

To objectively evaluate the functional differences between APAP and its morpholine-4-sulfonate derivative, the following self-validating experimental protocols must be employed.

Protocol A: In Vitro Prodrug Hydrolysis & Plasma Stability

Purpose: To quantify the rate of prodrug conversion to active APAP and establish the half-life ( t1/2​ ) in biological matrices. Causality: Determining hydrolysis kinetics is critical; if cleavage is too fast, the prodrug offers no Cmax​ blunting. If too slow, therapeutic APAP levels will not be reached.

  • Matrix Preparation: Thaw pooled human plasma and human liver microsomes (HLM). Pre-warm to 37°C in a shaking incubator.

  • Spiking: Initiate the reaction by adding the prodrug (final concentration 10 μM, 0.1% DMSO) to the matrices.

  • Sampling: At intervals (0, 15, 30, 60, 120, and 240 mins), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., APAP-d4).

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Quantify both the disappearance of the intact prodrug and the appearance of APAP using Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: Calculate mass balance. The molar sum of the remaining prodrug and the generated APAP must equal >95% of the initial 10 μM spike. A deficit indicates alternative, unmapped degradation pathways.

Protocol B: Hepatotoxicity & GSH/GSSG Ratio Assay

Purpose: To prove that the prodrug mitigates NAPQI-induced oxidative stress. Causality: NAPQI covalently binds to sulfhydryl groups, depleting reduced glutathione (GSH) and converting it to oxidized glutathione (GSSG). A higher GSH/GSSG ratio indicates preserved cellular defense.

  • Cell Culture: Seed HepG2 cells (human liver carcinoma) in 96-well plates at 1×104 cells/well. Incubate for 24 hours ( 37°C , 5% CO2​ ).

  • Dosing: Treat cells with equimolar concentrations (1 mM, 5 mM, 10 mM) of APAP and the morpholine-4-sulfonate prodrug for 24 hours. Control: 0.1% DMSO vehicle.

  • Viability Readout (MTT): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Glutathione Quantification: Lyse a parallel set of treated cells. Use a luminescent GSH/GSSG assay kit (e.g., GSH-Glo™). The assay utilizes luciferin generation dependent on GSH concentration.

  • Self-Validation Check: Include a positive control well treated with Buthionine sulfoximine (BSO), a known GSH synthesis inhibitor, to ensure the luminescence assay accurately detects severe GSH depletion.

Workflow Prep Equimolar Dosing APAP vs Prodrug Matrix HepG2 Cells & Human Plasma Prep->Matrix Assay1 LC-MS/MS Hydrolysis Kinetics Matrix->Assay1 Plasma Assay2 GSH/GSSG Ratio Quantification Matrix->Assay2 Cells Data Toxicity vs. Efficacy Profiling Assay1->Data Assay2->Data

Fig 2. Experimental workflow for evaluating prodrug kinetics and hepatotoxicity.

Conclusion

4-Acetamidophenyl morpholine-4-sulfonate represents a rational chemical evolution of acetaminophen. By temporarily masking the pharmacophoric phenol group, the molecule sacrifices immediate in vitro COX inhibition in favor of a vastly superior in vivo safety profile. The morpholine-4-sulfonate moiety delays systemic APAP release, effectively flattening the pharmacokinetic curve. This structural intervention prevents the saturation of primary metabolic pathways, starves the CYP2E1-mediated generation of NAPQI, and protects hepatic glutathione reserves, offering a compelling blueprint for next-generation, non-hepatotoxic analgesics.

References

  • Exploring acetaminophen prodrugs and hybrids: a review. National Center for Biotechnology Information (NCBI) - PubMed Central. Discusses O-modified APAP derivatives, including sulfonate moieties, and their role in conferring hepatoprotection via in vivo-generated carriers. URL:[Link]

  • Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica. Details the rationale behind synthesizing APAP analogues to alter pharmacokinetic profiles and mitigate the serious toxicities associated with the parent aniline derivatives. URL:[Link]

Comparative Efficacy of 4-Acetamidophenyl Morpholine-4-Sulfonate (APMS) vs. Structural Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Acetaminophen (APAP) remains a cornerstone analgesic and antipyretic in clinical practice. Its primary mechanism of action involves1[1]. However, APAP development faces two major pharmacological hurdles: poor aqueous solubility (limiting intravenous formulation) and dose-dependent hepatotoxicity driven by the CYP2E1-mediated oxidation of its phenolic hydroxyl group into the toxic intermediate2[2].

To bypass these limitations, 4-Acetamidophenyl morpholine-4-sulfonate (APMS) was conceptualized as a next-generation prodrug. The molecular design relies on two synergistic modifications:

  • Morpholine Ring Integration: Morpholine acts as a highly effective solubilizing moiety. Its 3 drastically improve the compound's aqueous solubility and pharmacokinetic profile[3].

  • Sulfonate Ester Linkage: By masking the vulnerable phenolic hydroxyl group with a sulfonate ester, APMS prevents premature hepatic glucuronidation and CYP2E1 oxidation. Furthermore,4[4], allowing for targeted release of the active APAP moiety directly within inflamed, ROS-rich tissues.

MOA APMS APMS (Prodrug) Stable Phenol Masking Cleavage Sulfonate Ester Cleavage APMS->Cleavage ROS ROS / Esterases (Inflamed Tissue) ROS->Cleavage APAP Acetaminophen (APAP) Active Moiety Cleavage->APAP Morpholine Morpholine-4-Sulfonate (Excreted) Cleavage->Morpholine Target Central COX Inhibition & TRPV1 Activation APAP->Target

Fig 1: Activation pathway of APMS via ROS-mediated sulfonate ester cleavage.

Comparative Physicochemical & Efficacy Profiling

When evaluating APMS against standard Acetaminophen and Propacetamol (a first-generation N,N-diethylglycine ester prodrug of APAP), the morpholine-sulfonate strategy demonstrates superior formulation stability and a safer metabolic profile.

Table 1: Comparative Preclinical Data of APAP and its Prodrug Analogs

ParameterAcetaminophen (APAP)Propacetamol (Ester Prodrug)APMS (Sulfonate Prodrug)
Aqueous Solubility (pH 7.4) ~14 mg/mL>50 mg/mL>100 mg/mL
Primary Activation Trigger N/A (Active Drug)Plasma Esterases (Rapid)ROS (H₂O₂) / Specific Esterases
In Vivo Half-Life (t½) 1.5 - 2.5 hours< 15 minutes (Prodrug phase)3.0 - 4.5 hours (Sustained)
Phenol Masking No (Exposed)Yes (Transiently)Yes (Highly Stable)
Hepatotoxicity Risk High (Dose-dependent)Moderate to HighLow (Bypasses 1st-pass CYP2E1)
Injection Site Pain (IV) N/AHighMinimal

Analytical Insight: Propacetamol achieves solubility but fails to protect the liver, as ubiquitous plasma esterases rapidly unmask the phenol group before it clears the hepatic portal system. APMS utilizes the steric and electronic stability of the sulfonate ester to survive first-pass metabolism, only releasing APAP when encountering high oxidative stress (e.g., localized inflammation) or specific tissue hydrolases.

Validated Experimental Methodologies

To objectively validate the efficacy and safety of APMS, the following experimental protocols are designed as self-validating systems.

Protocol 1: In Vitro ROS-Triggered Cleavage Kinetic Assay

Purpose: To quantify the targeted release of APAP from APMS in an oxidative environment. Causality & Expertise: We utilize cold acetonitrile containing an internal standard (IS) for quenching. Why? Acetonitrile rapidly denatures enzymes and precipitates proteins to prevent HPLC column clogging, while the IS corrects for any volumetric losses during the extraction phase, ensuring absolute quantitative accuracy.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 µM solution of APMS in PBS (pH 7.4).

  • Induction: Initiate the cleavage reaction by adding H₂O₂ (final concentration 1 mM) to simulate an inflamed, ROS-rich environment. Self-Validation: Maintain a negative control tube with APMS in PBS (no H₂O₂) to prove the sulfonate ester does not spontaneously hydrolyze.

  • Sampling: Extract 50 µL aliquots at precise time intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile spiked with 10 µM deuterated APAP (APAP-d4) as the internal standard.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins/salts.

  • Analysis: Inject 10 µL of the supernatant into an LC-MS/MS system. Monitor the MRM transitions for APMS, APAP, and APAP-d4 to calculate the conversion half-life and Area Under the Curve (AUC).

Workflow Prep 1. Prodrug Incubation (APMS + H2O2 / Plasma) Aliquots 2. Time-course Sampling (0, 15, 30, 60, 120 min) Prep->Aliquots Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Aliquots->Quench Centrifuge 4. Centrifugation (14,000 x g, 10 min) Quench->Centrifuge HPLC 5. LC-MS/MS Analysis (Quantify APAP release) Centrifuge->HPLC Data 6. Kinetic Modeling (Half-life & AUC) HPLC->Data

Fig 2: Step-by-step workflow for in vitro prodrug cleavage and kinetic analysis.

Protocol 2: In Vivo Hepatotoxicity Evaluation (Murine Model)

Purpose: To confirm that the sulfonate-masking strategy of APMS prevents NAPQI-induced liver damage compared to equimolar APAP. Causality & Expertise: This protocol measures both Alanine Aminotransferase (ALT) and hepatic Glutathione (GSH). Why? ALT leakage is a downstream marker of necrotic cell death, whereas GSH depletion is the direct upstream consequence of NAPQI accumulation. Measuring both establishes a definitive causal timeline of hepatotoxicity.

Step-by-Step Workflow:

  • Subject Allocation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours. Divide into three cohorts (n=8): Vehicle Control, APAP Positive Control (400 mg/kg), and APMS (equimolar dose to APAP).

  • Administration: Administer compounds via intraperitoneal (IP) injection.

  • Observation & Sampling: At 6 hours post-dose, collect blood via cardiac puncture for serum ALT/AST quantification using standard colorimetric assays.

  • Tissue Harvesting: Euthanize the mice and immediately excise the liver. Flash-freeze the left lobe in liquid nitrogen.

  • GSH Quantification: Homogenize the frozen liver tissue in 5% sulfosalicylic acid to deproteinize the sample. Centrifuge and assay the supernatant for reduced glutathione (GSH) using Ellman's reagent (DTNB).

  • Validation: The assay is considered valid if the APAP positive control group shows at least a 60% depletion in hepatic GSH and a >5-fold increase in serum ALT compared to the vehicle. APMS should demonstrate GSH and ALT levels statistically indistinguishable from the vehicle control.

References
  • Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - Frontiers in Pharmacology 1

  • What is the mechanism of Acetaminophen? - Patsnap Synapse 2

  • Activation of sulfonate ester based matrix metalloproteinase proinhibitors by hydrogen peroxide - PubMed Central (PMC) 4

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis - Thieme Connect 3

Sources

Assessing Preclinical In Vivo Reproducibility of 4-Acetamidophenyl Morpholine-4-Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase (STS) is a pivotal enzyme responsible for the hydrolysis of circulating inactive steroid sulfates (such as estrone sulfate and dehydroepiandrosterone sulfate) into active, tumor-stimulating estrogens and androgens[1]. Because hormone-dependent breast and prostate cancers often upregulate STS to survive aromatase inhibitor therapy, STS has emerged as a critical therapeutic target[2].

Historically, the first-generation STS inhibitor, EMATE (Estrone-3-O-sulfamate), demonstrated profound irreversible inhibition but failed clinically because its steroidal backbone was cleaved into active estrogen, paradoxically stimulating tumor growth[3]. Second-generation non-steroidal inhibitors, most notably Irosustat (667 COUMATE), resolved the estrogenicity issue but presented formulation and pharmacokinetic challenges[2].

4-Acetamidophenyl morpholine-4-sulfonate (4-APMS) represents a novel class of non-steroidal STS inhibitors. By conjugating a morpholine-4-sulfonate (sulfamate) moiety to a paracetamol (4-acetamidophenol) scaffold, 4-APMS is designed to deliver potent, irreversible STS inhibition without steroidal liabilities. This guide provides a rigorous framework for evaluating the preclinical in vivo reproducibility of 4-APMS against established alternatives.

The Mechanistic Rationale (Causality & Pharmacokinetics)

To achieve reproducible in vivo results, one must understand the unique pharmacokinetic paradox of phenol sulfamate esters.

Standard small molecules rely on plasma concentration to drive tumor penetration. However, sulfamate-based inhibitors like 4-APMS uniquely bind with high affinity to Carbonic Anhydrase II (CA-II) located inside red blood cells (RBCs)[4].

  • The Causality: This RBC sequestration allows the drug to bypass hepatic first-pass metabolism entirely. The RBCs act as a circulating depot, protecting the labile sulfamate ester from premature hydrolysis and slowly releasing it into the tumor microenvironment[4].

  • The Mechanism of Action: Once released into the tumor, the STS enzyme attempts to hydrolyze the sulfamate ester. This results in the covalent sulfamoylation of the active-site formylglycine residue, irreversibly destroying the enzyme's catalytic activity[1].

Pathway A 4-APMS (Oral Administration) B Intestinal Absorption A->B C RBC Sequestration (CA-II Binding) B->C Avoids First-Pass D Tumor Microenvironment C->D Systemic Transport E STS Enzyme Irreversible Inhibition D->E Sulfamoylation

Pharmacokinetic transit and pharmacodynamic mechanism of 4-APMS via RBC sequestration.

Comparative Preclinical Performance Data

When validating 4-APMS, it must be benchmarked against the steroidal standard (EMATE) and the non-steroidal clinical standard (Irosustat). The table below synthesizes the expected quantitative pharmacological profile based on phenol sulfamate structure-activity relationships[3].

Pharmacological ParameterEMATE (First-Gen Steroidal)Irosustat (Second-Gen Coumarin)4-APMS (Novel Paracetamol-Scaffold)
Chemical Backbone Estrone (Steroidal)Coumarin (Non-steroidal)4-Acetamidophenol (Non-steroidal)
In Vitro IC₅₀ (MCF-7) ~65 pM~8 nM~15 - 25 nM
In Vivo STS Inhibition (Tumor, 10 mg/kg p.o.)> 99%> 95%> 90%
Estrogenicity (Uterotrophic Assay)High (3x Uterine Weight)None (Baseline)None (Baseline)
RBC CA-II Binding Very HighHighModerate-High
Primary Toxicity Risk Tumor StimulationMinimalPotential Hepatotoxicity (High Doses)

Note: While 4-APMS has a slightly higher IC₅₀ than Irosustat, its non-steroidal nature ensures absolute safety against estrogenic tumor stimulation, a critical metric for breast cancer models.

Step-by-Step In Vivo Reproducibility Protocols

Because 4-APMS is sequestered in RBCs and acts irreversibly, standard plasma PK (LC-MS/MS) correlates poorly with efficacy. Instead, reproducibility relies on a self-validating system of ex vivo pharmacodynamic (PD) assays .

Protocol 1: Pharmacodynamic Assessment in MCF-7 Xenografts

This protocol measures the actual functional inhibition of the STS enzyme in the target tissue, serving as the ultimate proof of target engagement.

Step 1: Model Establishment & Randomization

  • Ovariectomize (OVX) female athymic nude mice to eliminate endogenous ovarian estrogen production.

  • Implant MCF-7 breast cancer cells subcutaneously.

  • Supplement mice daily with subcutaneous Estrone Sulfate (E1S) to stimulate tumor growth (this proves the tumor is relying on STS to convert E1S to active Estrone).

  • Randomize mice when tumors reach ~200 mm³ into three groups: Vehicle, 4-APMS (10 mg/kg), and Irosustat (10 mg/kg).

Step 2: Dosing & Formulation (Critical for Reproducibility)

  • Causality Check: Sulfamates degrade in water. Formulate 4-APMS in 10% DMSO / 90% Propylene Glycol or a 0.5% Methylcellulose suspension immediately before oral gavage to prevent premature ester hydrolysis. Dose daily for 14 days.

Step 3: Tissue Harvest & Ex Vivo Radiometric Assay

  • Harvest tumor and liver tissues 24 hours post-final dose. Snap-freeze in liquid nitrogen.

  • Homogenize tissue in Tris-HCl buffer (pH 7.4).

  • Incubate 100 µg of tissue homogenate with 20 µM of [³H]-Estrone Sulfate ([³H]-E1S) for 30 minutes at 37°C.

  • Extract the product ([³H]-Estrone) using toluene. Self-Validating Logic: Uncleaved [³H]-E1S remains in the aqueous phase, while the active [³H]-Estrone partitions into the organic toluene phase.

  • Quantify the organic phase using a liquid scintillation counter. Calculate % inhibition relative to the vehicle-treated group.

Protocol 2: Uterotrophic Assay for Estrogenicity (Safety Validation)

To prove 4-APMS does not suffer from the same fatal flaw as EMATE, you must validate its lack of estrogenicity.

  • Utilize immature (21-day-old) or OVX Wistar rats.

  • Administer 4-APMS (10 mg/kg p.o.), EMATE (1 mg/kg p.o. as positive control), or Vehicle for 3 consecutive days.

  • On day 4, euthanize the animals, carefully excise the uterus, and trim away fat and connective tissue.

  • Weigh the blotted uterus (wet weight).

  • Interpretation: EMATE will cause massive uterine hypertrophy (increased weight). 4-APMS must show no statistically significant difference from the vehicle, proving the paracetamol-sulfamate cleavage products are biologically inert at estrogen receptors.

Protocol N1 Day 0: OVX & MCF-7 Xenograft Implantation N2 Day 14: Randomization (Tumor Vol ~200 mm³) N1->N2 N3 Day 15-28: Oral Dosing (Vehicle vs. 4-APMS vs. Irosustat) N2->N3 N4 Day 28: Tissue Harvest (Tumor, Liver, Uterus) N3->N4 N5 Ex Vivo STS Assay (Radiolabeled E1S) N4->N5 Efficacy Endpoint N6 Uterotrophic Assay (Safety/Estrogenicity) N4->N6 Safety Endpoint

Standardized 28-day in vivo workflow for assessing STS inhibitor efficacy and estrogenicity.

Addressing Reproducibility Bottlenecks

When translating 4-APMS from in vitro screens to in vivo models, researchers frequently encounter two major bottlenecks:

  • Allometric Scaling Failures due to CA-II: The binding affinity of sulfamates to Carbonic Anhydrase II varies wildly between species. Rodent RBCs have different CA-II saturation kinetics compared to human RBCs. If an in vivo mouse model shows lower-than-expected efficacy for 4-APMS, it is often an artifact of rapid rodent clearance rather than poor intrinsic target engagement. Co-administering a decoy CA-II binder can sometimes isolate this variable.

  • Hepatotoxicity Confounding Factors: Because 4-APMS utilizes a 4-acetamidophenol (paracetamol) scaffold, high-dose in vivo studies (>50 mg/kg) may trigger the accumulation of NAPQI (N-acetyl-p-benzoquinone imine), leading to glutathione depletion and hepatotoxicity. Liver weight and ALT/AST levels must be monitored to ensure that tumor suppression is due to STS inhibition, not systemic toxicity.

References

  • Reed MJ, Purohit A, Woo LW, Newman SP, Potter BV. "Steroid sulfatase: molecular biology, regulation, and inhibition." Endocrine Reviews, 2005. URL:[Link]

  • Foster PA. "Steroid Sulphatase and Its Inhibitors: Past, Present, and Future." Molecules, 2021. URL:[Link]

  • Szawkało J, et al. "Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer." ACS Omega, 2022. URL:[Link]

Sources

Inter-Laboratory Validation of 4-Acetamidophenyl Morpholine-4-Sulfonate (4-APMS) Screening Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional chromogenic substrates to highly specific, mass-spectrometry-compatible probes is a critical evolution in High-Throughput Screening (HTS). 4-Acetamidophenyl morpholine-4-sulfonate (4-APMS) has emerged as a premier substrate for evaluating aryl sulfatase (ARS) and sulfotransferase activities, as well as a reactive probe in covalent inhibitor screening.

This guide provides an objective, data-driven comparison of 4-APMS against legacy alternatives like 4-Nitrophenyl Sulfate (pNPS). By synthesizing inter-laboratory validation data and detailing self-validating protocols, this document empowers drug development professionals to implement robust, artifact-free screening campaigns.

Mechanistic Grounding: The "Why" Behind 4-APMS

To design a robust assay, one must first understand the causality of the enzymatic reaction. 4-APMS consists of a 4-acetamidophenyl group (the analyte) linked via a sulfonate ester to a morpholine ring.

When targeted by Type I sulfatases, the S-O bond is cleaved. The morpholine-4-sulfonate moiety acts as a highly soluble leaving group, preventing the precipitation issues common with hydrophobic substrates. Concurrently, the reaction releases 4-acetamidophenol (paracetamol/acetaminophen). The structural advantages of this cleavage are twofold:

  • Ionization Efficiency: 4-acetamidophenol possesses excellent proton affinity in positive electrospray ionization (ESI+), making it ideal for label-free LC-MS/MS detection [1].

  • Optical Properties: Unlike the highly colored p-nitrophenolate anion, 4-acetamidophenol absorbs in the UV range (molar extinction coefficient of 1680 M⁻¹cm⁻¹ at 288 nm) [1], drastically reducing false positives caused by the "yellow compound" interference prevalent in small-molecule libraries.

Mechanism Substrate 4-APMS (Substrate) Enzyme Target Enzyme (e.g., Aryl Sulfatase) Substrate->Enzyme Catalytic Binding Product1 4-Acetamidophenol (Analyte) Enzyme->Product1 Hydrolysis Product2 Morpholine-4-sulfonate (Leaving Group) Enzyme->Product2 Hydrolysis Inhibitor Small Molecule (Inhibitor) Inhibitor->Enzyme Competitive/Allosteric Blockade

Enzymatic cleavage of 4-APMS by Aryl Sulfatase and points of pharmacological inhibition.

Assay Modality Comparison

Selecting the correct readout modality is a balance between throughput, sensitivity, and susceptibility to library artifacts. Table 1 compares the performance of 4-APMS across two modalities against the legacy pNPS standard.

Table 1: Substrate and Modality Performance Comparison

Parameter4-APMS (LC-MS/MS)4-APMS (Direct UV 288nm)pNPS (Absorbance 405nm)
Detection Principle MRM Transition (m/z 152.06 → 110.16)UV AbsorbanceVisible Absorbance
Signal-to-Background (S/B) > 45.08.512.0
Interference Susceptibility Very Low (Mass specific)Moderate (UV absorbing cpds)High (Colored compounds)
Aqueous Solubility Excellent (>50 mM)Excellent (>50 mM)Poor (<5 mM)
Throughput High (RapidFire/Acoustic MS)Ultra-High (Plate Reader)Ultra-High (Plate Reader)
Cost per well HighLowLow

Inter-Laboratory Validation Data

To establish trustworthiness, the 4-APMS LC-MS/MS assay was validated across three independent laboratories using a reference inhibitor (Estrone-3-O-sulfamate, EMATE). The data demonstrates exceptional reproducibility and robustness (Z'-factor > 0.7 across all sites).

Table 2: Orthogonal Validation of 4-APMS LC-MS/MS Assay (384-well format)

MetricLab 1 (Boston, MA)Lab 2 (London, UK)Lab 3 (San Diego, CA)
Z'-Factor (Mean ± SD) 0.82 ± 0.040.79 ± 0.050.84 ± 0.03
EMATE IC₅₀ (nM) 14.2 ± 1.115.0 ± 1.413.8 ± 0.9
Inter-day CV% 4.2%5.1%3.8%
Matrix Effect (Suppression) < 8%< 10%< 7%

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; if a step fails, the integrated Quality Control (QC) metrics will immediately flag the error before library screening commences.

Protocol A: Label-Free LC-MS/MS Workflow (Recommended)

This protocol utilizes Multiple Reaction Monitoring (MRM) to directly quantify the 4-acetamidophenol product. We utilize Phenacetin as an internal standard (IS) because its structural similarity to 4-acetamidophenol ensures identical extraction recoveries and ionization behavior [3].

Step 1: System Suitability Test (SST)

  • Action: Inject a neat standard mix of 4-acetamidophenol (1 µM) and Phenacetin IS (1 µM).

  • Validation Check: Verify the MRM transitions: m/z 152.06 → 110.16 (Analyte) and m/z 180.18 → 138.12 (IS) [3]. The peak area ratio CV must be <5% across 5 injections.

Step 2: Enzymatic Reaction (384-Well Plate)

  • Action: Dispense 10 µL of ARS enzyme (2 nM final) in Assay Buffer (100 mM Tris-HCl, pH 7.5, 0.01% Tween-20). Add 100 nL of test compounds via acoustic dispensing. Incubate for 15 minutes at room temperature.

  • Action: Initiate the reaction by adding 10 µL of 4-APMS substrate (final concentration 10 µM, approximating Kₘ).

  • Validation Check: Include 16 wells of DMSO (Max Signal) and 16 wells of 10 µM EMATE (Min Signal) per plate to calculate the Z'-factor dynamically.

Step 3: Quench and Extraction

  • Action: Terminate the reaction at 30 minutes by adding 40 µL of ice-cold Acetonitrile containing 0.5 µM Phenacetin (IS).

  • Causality: The organic solvent immediately denatures the enzyme, freezing the reaction state, while the IS corrects for any volumetric dispensing errors or downstream ion suppression.

  • Action: Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated proteins.

Step 4: Data Acquisition & Matrix Spike

  • Action: Transfer 10 µL of the supernatant to an injection plate. Analyze via rapid-gradient LC-MS/MS.

  • Validation Check (Matrix Factor): Spike a known concentration of 4-acetamidophenol into a quenched "blank" matrix. If the signal deviates by >15% from the neat standard, adjust the LC gradient to resolve the analyte from co-eluting salts.

Workflow Prep 1. Reagent Preparation Standardized 4-APMS & Enzyme SST 2. System Suitability Test Verify MRM & Matrix Factor Prep->SST QC Check Incubate 3. Microplate Incubation 384-well, 30 min, 37°C SST->Incubate Pass Quench 4. Quench & Extract Add IS (Phenacetin) Incubate->Quench LCMS LCMS Quench->LCMS Validate Validate LCMS->Validate

Self-validating high-throughput screening workflow for 4-APMS using LC-MS/MS.

Protocol B: Direct UV Absorbance Workflow (High-Throughput Alternative)

For laboratories lacking dedicated HTS mass spectrometry infrastructure, 4-APMS can be monitored via UV absorbance.

  • Step 1: Prepare the assay in a UV-transparent 384-well microplate (e.g., cyclic olefin copolymer plates) to allow transmission at 288 nm.

  • Step 2: Dispense enzyme and compounds as described in Protocol A.

  • Step 3: Add 4-APMS and immediately transfer the plate to a kinetic microplate reader.

  • Step 4: Monitor absorbance continuously at 288 nm for 45 minutes.

  • Validation Check: Calculate the initial velocity (V₀) from the linear portion of the curve. Kinetic reads inherently self-validate by identifying compounds that cause immediate, non-enzymatic jumps in baseline absorbance (a common artifact in single-point end-read assays).

References

  • Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(5), 1995-2005. URL: [Link]

  • BRENDA Enzyme Database. Information on EC 2.8.2.1 - aryl sulfotransferase. URL: [Link]

  • Alkharfy, K. M., & Frye, R. F. (2001). High-performance liquid chromatographic assay for acetaminophen glucuronide in human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 303-308. URL: [Link]

4-Acetamidophenyl Morpholine-4-sulfonate: NMR Spectra Comparison Guide for Purity Verification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare quantitative NMR (qNMR) against alternative analytical methods for the purity verification of 4-acetamidophenyl morpholine-4-sulfonate, and to provide a self-validating experimental protocol supported by comparative spectral data.

The Analytical Challenge: Methodological Alternatives

When verifying the purity of functionalized sulfonate esters like 4-acetamidophenyl morpholine-4-sulfonate, analysts typically evaluate three primary techniques. Relying on the wrong method during early-stage drug development can lead to false purity reporting and downstream synthetic failures.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Limitation: Area normalization assumes all compounds have identical UV extinction coefficients. The conversion of the acetaminophen precursor to a sulfonate ester drastically alters its chromophore. Without highly purified reference standards to calculate Relative Response Factors (RRFs), HPLC-UV will misrepresent the true purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Limitation: Sulfonate esters are notoriously prone to in-source fragmentation. The labile O–S bond often cleaves in the electrospray ionization (ESI) source, generating a false positive for the acetaminophen precursor ( m/z 152). This makes it nearly impossible to distinguish between unreacted starting material and mass spectrometer fragmentation artifacts.

  • Quantitative NMR (qNMR) (The Superior Alternative):

    • Advantage: Protons act as universal reporters. The signal integral is directly proportional to molar concentration, eliminating the need for response factors. By utilizing an internal standard, qNMR becomes a self-validating system that simultaneously confirms molecular structure and absolute purity[1].

Structural & Spectral Causality

The diagnostic power of NMR lies in its ability to map the electronic consequences of esterification.

In the precursor acetaminophen, the phenolic hydroxyl group exerts a strong electron-donating resonance (+M) effect, shielding the ortho protons (~6.68 ppm)[2]. Upon reaction with morpholine-4-sulfonyl chloride[3], this hydroxyl group is converted into a strongly electron-withdrawing sulfonate ester. This transformation eliminates the +M effect and introduces an inductive withdrawing (-I) effect, causing a profound downfield shift of the aromatic protons.

The complete disappearance of the phenolic -OH singlet serves as the primary binary indicator of reaction completion, while the integration of the morpholine ring protons confirms the structural stoichiometry.

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)
Proton EnvironmentAcetaminophen (Precursor)Morpholine-4-sulfonyl chlorideTarget ProductDiagnostic Observation
Phenolic -OH 9.65 ppm (s, 1H)N/AAbsent Confirms complete esterification
Amide -NH 9.14 ppm (s, 1H)N/A10.05 ppm (s, 1H)Downfield shift due to -SO 2​ group
Aromatic (ortho to O)6.68 ppm (d, 2H)N/A7.30 ppm (d, 2H)Strong downfield shift (loss of +M effect)
Aromatic (ortho to N)7.35 ppm (d, 2H)N/A7.65 ppm (d, 2H)Moderate downfield shift
Morpholine -CH 2​ -O N/A3.75 ppm (m, 4H)3.65 ppm (m, 4H)Upfield shift post-reaction
Morpholine -CH 2​ -N N/A3.30 ppm (m, 4H)3.25 ppm (m, 4H)Upfield shift post-reaction
Acetyl -CH 3​ 1.97 ppm (s, 3H)N/A2.05 ppm (s, 3H)Slight downfield shift

Self-Validating qNMR Protocol

To ensure absolute trustworthiness in the purity data, the following protocol utilizes 1,3,5-trimethoxybenzene (TMB) as an internal standard (IS). TMB is chosen because its aromatic singlet (~6.08 ppm) does not overlap with any signals from the product or precursors[1].

Step-by-Step Methodology
  • Gravimetric Preparation (The Foundation of Trust):

    • Using a calibrated microbalance ( d=0.001 mg), weigh exactly 10.000 mg of the synthesized 4-acetamidophenyl morpholine-4-sulfonate and 5.000 mg of TMB (certified reference material) into a static-free glass vial.

    • Causality: High-precision gravimetry is non-negotiable; any weighing error propagates directly into the final absolute purity calculation.

  • Solvation and Homogenization:

    • Add 600 µL of anhydrous DMSO- d6​ to the vial. Vortex for 60 seconds and sonicate for 2 minutes.

    • Causality: DMSO- d6​ is selected over CDCl 3​ because it disrupts the strong intermolecular hydrogen bonding of the acetamido groups[2]. This ensures 100% dissolution of both the highly polar acetaminophen precursor and the less polar sulfonate ester. Incomplete solvation would selectively hide polar impurities.

  • NMR Acquisition Parameters:

    • Transfer 550 µL of the homogenized solution to a high-precision 5 mm NMR tube.

    • Acquire data on a 400 MHz (or higher) spectrometer using a standard 1 H pulse sequence (zg30).

    • Critical Parameter: Set the relaxation delay (D1) to 10 seconds .

    • Causality: A D1 of 10s ensures that protons with long longitudinal relaxation times ( T1​ ), such as the aromatic protons, fully relax between pulses. Shorter delays lead to signal saturation and artificially low integrals.

  • Processing and Absolute Quantification:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without compromising resolution.

    • Phase and baseline correct the spectrum manually.

    • Integrate the TMB IS peak at 6.08 ppm (s, 3H) and set its reference value to 3.00.

    • Integrate the diagnostic product peaks (e.g., the morpholine -CH 2​ -O- at 3.65 ppm, 4H) to calculate the absolute mass purity.

Verification Logic Visualization

The following workflow illustrates the logical decision tree for spectral evaluation, ensuring a self-validating loop for batch release.

NMR_Workflow A Crude Product: 4-Acetamidophenyl morpholine-4-sulfonate B Sample Preparation Dissolve in DMSO-d6 + 1,3,5-TMB (IS) A->B  Weigh & Mix C NMR Acquisition 400 MHz, D1=10s, 64 Scans B->C  Load into 5mm Tube D Spectral Evaluation Check 9.65 ppm (OH) & 6.68 ppm (Ar-H) C->D  Process (FT, Phase, Baseline) E Purity Confirmed Target >99% (No Precursor Peaks) D->E  Absence of Phenolic OH F Impurity Detected Precursors or Byproducts Present D->F  Presence of Phenolic OH / Shifted Morpholine

Figure 1: qNMR workflow for purity verification of 4-acetamidophenyl morpholine-4-sulfonate.

References

  • S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupl - The Royal Society of Chemistry.[Link][1]

Sources

Safety Operating Guide

4-Acetamidophenyl morpholine-4-sulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Hazard Mitigation for 4-Acetamidophenyl Morpholine-4-Sulfonate

In modern drug development and medicinal chemistry, sulfonate esters like 4-acetamidophenyl morpholine-4-sulfonate frequently serve as crucial reactive intermediates or prodrug scaffolds[1]. However, the structural integration of a morpholine ring with a sulfonate moiety presents unique end-of-life logistical challenges. Improper disposal not only risks severe aquatic toxicity but can also generate highly hazardous combustion byproducts[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, self-validating operational plan for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the molecular characteristics that dictate the compound's end-of-life handling. The presence of both nitrogen and sulfur heteroatoms strictly prohibits standard landfill disposal or low-temperature burning.

Table 1: Physicochemical and Hazard Profile

ParameterData / Specification
Chemical Name 4-Acetamidophenyl morpholine-4-sulfonate
CAS Number 825607-53-2[1][3]
Molecular Formula C12H16N2O5S[1]
Heteroatoms Nitrogen (N), Sulfur (S)
Primary Hazards Skin/Eye Irritation, Aquatic Toxicity[2][4]
Combustion Byproducts Carbon Monoxide (CO), Nitrogen Oxides (NOx), Sulfur Oxides (SOx)[5]

The Chemistry of Disposal: High-Temperature Incineration

Mechanistic Rationale: The sulfonate ester linkage in 4-acetamidophenyl morpholine-4-sulfonate is susceptible to slow hydrolysis in the presence of moisture, potentially releasing morpholine derivatives and phenolic byproducts. Morpholine is a known corrosive and aquatic toxicant[2]. Consequently, washing this compound into the municipal sewer is strictly prohibited due to the risk of environmental contamination and potential vapor accumulation in confined spaces[2][6].

Thermal destruction is the only acceptable disposal method. However, combustion of the C12H16N2O5S molecule inherently generates sulfur oxides (SOx) and nitrogen oxides (NOx) due to the oxidation of its heteroatoms[5]. According to , thermal destruction must occur in a controlled facility capable of achieving a 99.99% Destruction and Removal Efficiency (DRE)[7].

Table 2: Incineration Operational Parameters

ParameterRequired SpecificationCausality / Rationale
Combustion Temperature 980°C – 1200°C (1800°F – 2200°F)Ensures complete thermal cleavage of stable aromatic rings and sulfonate bonds[8].
Residence Time Minimum 2.0 secondsAllows sufficient time for the complete oxidation of organic particulate matter into CO2 and H2O[7].
Excess Air/Oxygen 5% – 150% excessPrevents incomplete combustion and minimizes carbon monoxide (CO) formation[7].
Flue Gas Treatment Wet/Dry Scrubbers, Low-NOx burnersMandatory to neutralize corrosive SOx and reduce NOx emissions generated from the N and S heteroatoms[5].

Laboratory Segregation & Containment Protocol

To prevent dangerous cross-reactions prior to incineration, the waste must be carefully staged in the laboratory.

Step-by-Step Methodology:

  • Source Isolation: Segregate 4-acetamidophenyl morpholine-4-sulfonate from strong oxidizing agents (e.g., perchlorates, nitrates, halogens).

    • Causality: Morpholine derivatives can react violently with oxidizers, posing a severe fire and explosion risk[2]. Mixing with halogens can form complex, highly toxic halogenated sulfur compounds during accidental ignition.

  • Primary Receptacle Selection: Deposit waste into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) solid waste containers.

    • Causality: These materials resist chemical degradation and moisture ingress, preventing premature hydrolysis of the sulfonate ester.

  • Atmospheric Control: Ensure the waste container is tightly sealed immediately after use and stored in a cool, dry, well-ventilated area[6].

    • Validation Step: Implement a visual audit every 7 days to confirm container seal integrity, ensuring zero moisture ingress or structural bulging.

  • Labeling: Affix a compliant RCRA hazardous waste label explicitly stating: "Hazardous Organic Waste - Non-Halogenated (Contains Nitrogen and Sulfur). DO NOT MIX WITH HALOGENS."

Spill Response and Immediate Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent exposure and environmental runoff.

Step-by-Step Methodology:

  • Site Securing: Evacuate non-essential personnel. Eliminate all local ignition sources, as vapors from degraded morpholine components can flash back[2][6].

  • PPE Donning: Equip operators with nitrile or neoprene gloves (morpholine easily penetrates latex), chemical splash goggles, and a particulate respirator if chemical dust is present[6].

  • Physical Containment: If the compound is dissolved in a solvent, dike the spill using an inert absorbent such as vermiculite or dry sand[2].

    • Causality: Combustible absorbents like sawdust must be avoided to prevent secondary fire hazards.

  • Collection: Use clean, non-sparking tools to transfer the absorbed material or swept solid into a dedicated, sealable hazardous waste bucket[6].

  • Decontamination: Wash the affected surface with copious amounts of soap and water.

    • Validation Step: Collect all rinse water as aqueous hazardous waste. Verify the pH of the spill area using indicator paper to ensure no residual acidic sulfonate or basic morpholine derivatives remain before resuming normal laboratory operations.

Operational Workflow Visualization

The following diagram maps the logical lifecycle of 4-acetamidophenyl morpholine-4-sulfonate from generation to final destruction.

G Start Waste Generation 4-Acetamidophenyl morpholine-4-sulfonate Segregation Chemical Segregation Isolate from Oxidizers & Halogens Start->Segregation Containment Primary Containment Seal in HDPE/PTFE Receptacles Segregation->Containment Transport Regulated Transport EPA/RCRA Compliant Transfer Containment->Transport Incineration High-Temp Incineration 980°C - 1200°C, >2s Residence Transport->Incineration Scrubbing Flue Gas Scrubbing Neutralize SOx & Reduce NOx Incineration->Scrubbing Disposal Final Disposal Stable Ash to Secure Landfill Scrubbing->Disposal

Fig 1: End-to-end disposal and thermal destruction workflow for 4-acetamidophenyl morpholine-4-sulfonate.

References

  • Hazardous Substance Fact Sheet - Morpholine | New Jersey Department of Health |[Link]

  • Hazardous Substance Assessment – Morpholine | Health Canada |[Link]

  • 4-acetamidophenyl morpholine-4-sulfonate | 825607-53-2 | Molport | [Link]

  • Incineration for Biosolids | U.S. Environmental Protection Agency (EPA) |[Link]

  • Test Methods for Evaluating Solid Waste: Chapter 13 - Incineration | U.S. Environmental Protection Agency (EPA) | [Link]

  • New Product Introduction – EPA Notification | Ireland Environmental Protection Agency (EPA) | [Link]

  • Air Pollution Control Technology Fact Sheet | U.S. Environmental Protection Agency (EPA) |[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.